N,N-Bis(3-aminopropyl)methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPCQSCMCEPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044510 | |
| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
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CAS No. |
105-83-9, 11071-12-8 | |
| Record name | Bis(3-aminopropyl)methylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | N,N-bis(3-aminopropyl)methylamine | |
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| Record name | N-methyldipropylenetriamine | |
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| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |
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Synthetic Methodologies for N,n Bis 3 Aminopropyl Methylamine
Two-Step Cyanoethylation and Catalytic Hydrogenation
A prevalent and efficient method for synthesizing N,N-Bis(3-aminopropyl)methylamine involves a two-step process. researchgate.net The first step is the bis-conjugate addition of an alkylamine to acrylonitrile (B1666552), a reaction known as cyanoethylation. This is followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amine intermediate to yield the final triamine product. researchgate.net
Methylamine (B109427) and Acrylonitrile as Precursors
The synthesis commences with the reaction of methylamine with two equivalents of acrylonitrile. This reaction is a Michael addition, where the amine acts as a nucleophile attacking the β-carbon of the acrylonitrile molecule. wikipedia.org This process, known as cyanoethylation, results in the formation of N,N-bis(2-cyanoethyl)methylamine. researchgate.net
Catalytic Systems Employed (e.g., Raney Nickel)
The second step involves the reduction of the nitrile groups in N,N-bis(2-cyanoethyl)methylamine to primary amines. This is achieved through catalytic hydrogenation. A variety of catalysts can be employed for this transformation, with Raney nickel being a commonly used and effective catalyst. researchgate.net Other catalysts that can be utilized include cobalt-based catalysts, palladium, platinum, and rhodium. google.comresearchgate.net The choice of catalyst can influence the reaction's selectivity and efficiency. For instance, nickel, cobalt, and ruthenium catalysts are often favored for producing primary amines from aliphatic nitriles. researchgate.net
Process Parameters and Reaction Optimization
The conditions for catalytic hydrogenation are crucial for achieving a high yield and purity of this compound. The reaction is typically carried out under hydrogen pressure. Research has shown that a relatively low pressure of 50 psi of hydrogen can be effectively used when Raney nickel is the catalyst in a 7 N methanolic ammonia (B1221849) solvent system. researchgate.net Temperature is another critical parameter, with a range of 60–80°C often being employed. The presence of ammonia is often required to suppress the formation of secondary amines as byproducts. google.comgoogle.com Optimization of these parameters, including catalyst loading (typically 2-5 wt%), is essential for maximizing the yield, which can reach 85-90%.
Interactive Data Table: Process Parameters for Catalytic Hydrogenation
| Parameter | Typical Range/Value | Notes |
| Catalyst | Raney Nickel, Cobalt, Palladium | Raney Nickel is commonly used for this reaction. researchgate.net |
| Hydrogen Pressure | 3–5 bar (approx. 44-73 psi) | Higher pressures can also be used. google.com |
| Temperature | 60–80°C | Temperature control is important to minimize side reactions. |
| Solvent | Methanolic Ammonia | The presence of ammonia helps to prevent the formation of secondary amines. researchgate.net |
| Catalyst Loading | 2–5 wt% | The amount of catalyst can affect the reaction rate and completeness. |
| Yield | 85–90% | Optimized conditions can lead to high yields of the desired product. |
Reductive Amination Strategies
Reductive amination offers an alternative pathway for the synthesis of amines. libretexts.orgyoutube.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this could conceptually involve the reaction of a suitable aldehyde with methylamine, followed by reduction.
A common reducing agent used in reductive amination is sodium cyanoborohydride (NaBH₃CN), as it is mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. masterorganicchemistry.com The reaction is often carried out in a one-pot procedure, which can be more efficient than a multi-step synthesis. youtube.comorganic-chemistry.org
Interactive Data Table: Comparison of Synthetic Routes
| Feature | Two-Step Cyanoethylation & Hydrogenation | Reductive Amination |
| Starting Materials | Methylamine, Acrylonitrile | Aldehyde/Ketone, Amine libretexts.org |
| Key Intermediates | N,N-bis(2-cyanoethyl)methylamine | Imine/Enamine libretexts.org |
| Number of Steps | Two main steps researchgate.net | Can be a one-pot reaction youtube.com |
| Catalyst/Reagent | Raney Nickel, H₂ researchgate.net | NaBH₃CN, NaBH₄ masterorganicchemistry.com |
| Key Challenges | Byproduct formation, handling of hazardous materials google.comglenresearch.com | Control of reaction selectivity |
Alkylation of Amines
Alkylation of amines is a fundamental approach to constructing the this compound molecule. This strategy involves the formation of new carbon-nitrogen bonds at a precursor amine.
One common method begins with a suitable precursor, such as 3-aminopropylamine, which is then alkylated using a methylating agent like methyl iodide to introduce the central methyl group and form the desired tertiary amine structure. smolecule.com
A more elaborate and widely documented alkylation strategy is a two-step process that begins with the bisconjugate addition of an alkylamine, specifically methylamine, to acrylonitrile. This Michael addition reaction forms the dinitrile intermediate, N,N-bis(2-cyanoethyl)methylamine. The second step involves the catalytic hydrogenation of this intermediate. Typically, Raney nickel is employed as the catalyst in a solvent system such as methanolic ammonia. researchgate.net This reduction of the nitrile groups to primary amines yields this compound in high purity and near-quantitative yield, often without the need for chromatographic purification. researchgate.net The use of a solvent like 7 N methanolic ammonia and relatively low hydrogen pressure (e.g., 50 psi) has been shown to be effective. researchgate.net
| Alkylation Method | Starting Materials | Key Reagents/Catalysts | Intermediate Product | Final Product |
| Direct Methylation | 3-Aminopropylamine | Methyl iodide | - | This compound |
| Cyanoethylation & Hydrogenation | Methylamine, Acrylonitrile | Raney Nickel, H₂, Methanolic Ammonia | N,N-bis(2-cyanoethyl)methylamine | This compound |
Direct Amination Protocols
Direct amination protocols offer an alternative route for synthesizing this compound. These methods typically involve the reaction of a substrate containing a good leaving group with an amine source.
One such protocol involves the reaction of 3-chloropropylmethylamine with ammonia. smolecule.com In this nucleophilic substitution reaction, ammonia acts as the aminating agent, displacing the chloride to form one of the aminopropyl arms. The reaction would proceed under basic conditions to neutralize the hydrogen chloride formed.
Another relevant method is reductive amination. This process can involve the reaction of N-methyl-1,3-propanediamine with formaldehyde, followed by a reduction step. smolecule.com The initial reaction forms an imine or aminal intermediate, which is then reduced to the final tertiary amine product. This approach is a powerful tool for forming C-N bonds.
| Direct Amination Method | Starting Materials | Key Reagents | Reaction Type |
| Nucleophilic Substitution | 3-Chloropropylmethylamine, Ammonia | Base | Amination |
| Reductive Amination | N-methyl-1,3-propanediamine, Formaldehyde | Reducing Agent (e.g., H₂/Catalyst) | Imine formation and reduction |
Advanced and Sustainable Synthetic Approaches
In the pursuit of greener and more efficient chemical processes, advanced synthetic methodologies are being developed. These often focus on combining multiple reaction steps into a single operation (a "one-pot" synthesis) and utilizing highly active and selective catalysts.
One-Pot Synthesis Utilizing Bimetallic Catalysis
A one-pot synthesis that combines amination and hydrogenation steps through a hydrogen auto-transfer (or "hydrogen borrowing") strategy represents a highly efficient route for amine synthesis. rsc.orgresearchgate.net While a specific application for this compound synthesis using a Pd-Ru/C-TiO₂ catalyst is not detailed in readily available literature, the principles of this methodology are well-established for analogous transformations, such as the synthesis of secondary amines from nitroarenes and alcohols. rsc.org This approach avoids the need for isolating intermediates and reduces solvent and energy consumption.
Catalyst Design and Preparation (e.g., Palladium-Ruthenium on Carbon-TiO₂)
The effectiveness of this one-pot approach hinges on the catalyst, which must be capable of facilitating multiple transformations (oxidation, condensation, and reduction). Bimetallic catalysts, particularly those combining palladium (Pd) and ruthenium (Ru), have shown significant promise due to synergistic effects. rsc.org
The support material is also critical. A composite support like Carbon-TiO₂ would offer distinct advantages. Titanium dioxide (TiO₂) can provide strong metal-support interactions, while the carbon component enhances catalyst stability and dispersion. google.com The preparation of such a catalyst involves impregnating the support with precursor salts of both metals (e.g., ruthenium chloride and palladium chloride), followed by a reduction step to form bimetallic nano-alloys on the support surface. rsc.orggoogle.com Pre-treating the carbon support with an acid-base oxidation can increase surface functional groups, improving the dispersion and anchoring of the metal nanoparticles. google.com
| Catalyst Component | Function | Example Precursor |
| Ruthenium (Ru) | Hydrogenation, Dehydrogenation | Ruthenium(III) chloride |
| Palladium (Pd) | Hydrogenation, C-N coupling | Palladium(II) chloride |
| Carbon (C) Support | High surface area, stability, dispersion | Activated Carbon |
| Titanium Dioxide (TiO₂) Support | Strong metal-support interaction | - |
Integrated Reaction Phases (Amination and Hydrogenation)
In a hypothetical one-pot synthesis of this compound starting from methylamine and 3-amino-1-propanol, the bimetallic catalyst would orchestrate a tandem reaction sequence within a single reactor.
Dehydrogenation: The Ru component of the catalyst would first dehydrogenate 3-amino-1-propanol to form the corresponding aldehyde, 3-aminopropionaldehyde, with the hydrogen being temporarily held by the catalyst. researchgate.net
Condensation (Reductive Amination): The in-situ generated aldehyde then reacts with methylamine to form an imine intermediate. This process would occur twice to build the full backbone.
Hydrogenation: The Pd and Ru components then catalyze the hydrogenation of the imine intermediates using the previously "borrowed" hydrogen, reducing the C=N bonds to form the final saturated amine product. rsc.org
This integrated process eliminates the need to handle potentially unstable aldehyde intermediates and circumvents the use of stoichiometric reducing agents.
Efficiency Enhancements and Operational Benefits
The primary benefit of a bimetallic, one-pot approach is enhanced efficiency. Bimetallic catalysts like Ru-Pd often exhibit far greater activity than their individual monometallic counterparts due to electronic and structural synergy between the metals. rsc.org This synergy can lead to higher turnover numbers and allow reactions to proceed under milder conditions. rsc.org
Operationally, this methodology offers significant advantages:
Atom Economy: The hydrogen borrowing mechanism generates water as the only major byproduct, leading to a high degree of atom economy. researchgate.net
Process Simplification: Combining multiple steps into one pot reduces the number of unit operations, including intermediate purification and handling, which saves time, energy, and materials.
Sustainability: The use of a heterogeneous, recyclable catalyst and the reduction of waste streams align with the principles of green chemistry. rsc.org
Exploration of Alternative Catalytic Systems
Recent research has focused on developing more sustainable and efficient catalytic methods for amine synthesis, moving beyond traditional precious metal catalysts.
The use of base-metal nanostructured catalysts, such as those based on cobalt, represents a cost-effective and sustainable approach for reductive amination reactions, which are fundamental to the synthesis of various amines. While direct synthesis of this compound using this specific method is not extensively documented, the general protocol for creating diverse amines with carbon-supported cobalt nanoparticles provides a viable synthetic pathway.
Catalyst Preparation and Characterization: A common method for preparing these catalysts involves the template synthesis of a cobalt-triethylenediamine-terephthalic acid metal-organic framework (MOF) on a carbon support. This is followed by pyrolysis to remove the organic template, resulting in the formation of supported single cobalt atoms and nanoparticles. This preparation method is crucial for achieving a catalyst with high activity and stability.
General Reductive Amination Protocol: The synthesis of amines using this cobalt-based catalyst typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source (such as ammonia or another amine) in the presence of molecular hydrogen. The cobalt nanoparticles catalyze the reduction of the intermediate imine to form the final amine product. For the synthesis of this compound, a hypothetical pathway could involve the reductive amination of a suitable propanal derivative with methylamine and 3-aminopropylamine.
Research Findings: Studies on this catalytic system have demonstrated its effectiveness in producing a wide range of benzylic, aliphatic, and heterocyclic primary, secondary, and tertiary amines. The reactions are typically carried out over a period of 18-28 hours. The development of these non-precious metal catalysts is a significant advancement for industrial-scale amine synthesis.
Table 1: General Performance of Cobalt-Based Nanoparticle Catalysts in Reductive Amination
| Parameter | Description |
| Catalyst | Carbon-supported cobalt nanoparticles derived from a MOF precursor. |
| Reaction Type | Reductive amination. |
| Substrates | Carbonyl compounds and an amine source (e.g., ammonia, nitro compounds, other amines). |
| Reducing Agent | Molecular hydrogen (H₂). |
| Reaction Time | Typically 18-28 hours. |
| Key Advantage | Cost-effective and sustainable alternative to precious metal catalysts. |
Photocatalysis is an emerging field in chemical synthesis that utilizes semiconductor materials to drive chemical reactions with light. Titanium dioxide (TiO₂), particularly in nanostructured forms like nanowires, is a widely studied photocatalyst due to its high stability, low cost, and non-toxicity. While the direct photocatalytic synthesis of this compound using TiO₂ nanowires is a novel area with limited specific research, the underlying principles of photocatalysis suggest its potential applicability.
General Principles of TiO₂ Photocatalysis: When TiO₂ is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can migrate to the catalyst surface and participate in redox reactions. The photogenerated holes are powerful oxidizing agents, while the electrons are effective reducing agents.
Hypothetical Application in Amine Synthesis: In the context of synthesizing this compound, a hypothetical photocatalytic route could involve the reaction of precursor molecules on the surface of TiO₂ nanowires under UV irradiation. The nanowire morphology provides a high surface area for reactant adsorption and efficient light harvesting. The reactive species generated on the TiO₂ surface could facilitate the formation of the necessary carbon-nitrogen bonds. However, further research is needed to establish specific reaction pathways and conditions for this synthesis.
Synthesis as an Intermediate in Related Chemical Preparations
This compound serves as a valuable building block and intermediate in the synthesis of various polymers and other chemical products. nih.govbasf.comulprospector.com Its unique structure, featuring two primary amine groups and one tertiary amine group, allows it to function effectively as a cross-linker and chain extender. nih.gov
Role in Polyurethane Synthesis: In the production of polyurethanes, this compound can be used as a building block. nih.govulprospector.com It is particularly suitable for preparing cationic stabilized polyurethane dispersions, which are utilized in various coating and adhesive applications. ulprospector.com
Application as an Epoxy Resin Curing Agent: One of the primary industrial uses of this compound is as a curing agent (hardener) for epoxy resins. nih.govulprospector.com The primary amine groups react with the epoxide rings of the resin in a polyaddition reaction. This process forms a rigid, three-dimensional cross-linked network, imparting desirable properties to the final cured material. nih.gov The resulting epoxy systems are known for their enhanced toughness, chemical resistance, and thermal stability. nih.gov These materials find use in high-performance applications such as coatings, adhesives, and composite materials. nih.gov
Table 2: Role of this compound as a Chemical Intermediate
| Application | Role of this compound | Resulting Properties |
| Polyurethane Production | Building block | Used to prepare cationic stabilized polyurethane dispersions. ulprospector.com |
| Epoxy Resin Systems | Curing agent / Cross-linker | Enhanced mechanical strength, toughness, chemical resistance, and thermal stability. nih.gov |
Chemical Reactivity and Transformation Mechanisms of N,n Bis 3 Aminopropyl Methylamine
Nucleophilic Reactivity of Amine Moieties
The chemical behavior of N,N-Bis(3-aminopropyl)methylamine is dominated by the nucleophilic character of its nitrogen atoms. All amines possess a lone pair of electrons on the nitrogen atom, which can be donated to electrophiles, making them effective nucleophiles. chemguide.co.uklibretexts.org The presence of three such amine groups in this compound—two primary and one tertiary—renders the molecule highly reactive towards a variety of electrophilic reagents. smolecule.com
The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com The primary amine groups in this compound are typically more nucleophilic than the tertiary amine group due to less steric hindrance. masterorganicchemistry.com This differential reactivity can sometimes be exploited to achieve selective functionalization at the primary amine positions. The lone pairs of electrons on the nitrogen atoms are readily available to attack electron-deficient centers, initiating a wide array of chemical reactions. chemguide.co.uklibretexts.org
Alkylation Reactions
The amine groups in this compound can be readily alkylated by reacting with alkyl halides. smolecule.commsu.edu This reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. msu.eduwikipedia.org This process can lead to the formation of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org
Formation of Quaternary Ammonium Salts
The reaction of a tertiary amine with an alkyl halide results in the formation of a quaternary ammonium salt, a process known as the Menschutkin reaction. wikipedia.orgnih.gov In the case of this compound, the central tertiary amine can be quaternized. Furthermore, the primary amine groups can be sequentially alkylated to first form secondary amines, then tertiary amines, and finally, they can also be converted into quaternary ammonium salts. chemguide.co.uklibretexts.orglibretexts.org The formation of these salts involves the creation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom. wikipedia.org The reaction is typically carried out by heating the amine with an alkylating agent, such as an alkyl halide. google.com
Table 1: Examples of Alkylating Agents for Amine Quaternization
| Alkylating Agent | Type | Reference |
| Alkyl Halides (e.g., R-X) | Halogenoalkane | wikipedia.org |
| Alkyl Sulfonates (e.g., R-OSO₂R') | Sulfonic Acid Ester | msu.edu |
| Epoxides | Cyclic Ether | wikipedia.org |
| Methyl Iodide | Alkyl Halide | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Impact on Cationic Properties for Material Applications
The quaternization of the amine groups in this compound introduces permanent positive charges onto the molecule. nih.govresearchgate.net This transformation significantly alters its physical and chemical properties, making the resulting quaternary ammonium compounds valuable in various material applications. nih.gov The presence of these cationic charges enhances water solubility and can impart antimicrobial properties. nih.govmdpi.com
The degree of quaternization, which is the extent to which the available amine groups are converted to quaternary ammonium salts, can be controlled and has a direct impact on the material's properties. mdpi.com For instance, in the context of polymeric materials, a higher degree of quaternization generally leads to a stronger cationic character, which can enhance interactions with negatively charged surfaces and biological membranes. nih.gov This has been shown to be a key factor in applications such as gene delivery and the development of antimicrobial surfaces. researchgate.netmdpi.com The introduction of these cationic moieties can also influence the self-assembly of polymers in aqueous solutions, leading to the formation of micelles or vesicles. rsc.org
Acylation Reactions
This compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. smolecule.comchemguide.co.uk This reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. libretexts.org
The primary amine groups are generally more reactive in acylation than the tertiary amine group. The reaction is often vigorous, especially with highly reactive acyl chlorides, and may require cooling. chemguide.co.uklibretexts.org When reacting with a primary amine, a molecule of hydrogen chloride (in the case of an acid chloride) or a carboxylic acid (in the case of an anhydride) is eliminated. libretexts.orglibretexts.org An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the acidic byproduct. libretexts.org The resulting products are N-substituted amides. libretexts.org
Table 2: Common Acylating Agents
| Acylating Agent | Product with Primary Amine | Byproduct | Reference |
| Acyl Chloride (R-COCl) | N-substituted amide | HCl | chemguide.co.uk |
| Acid Anhydride ((R-CO)₂O) | N-substituted amide | Carboxylic acid | chemguide.co.uk |
This table provides a general overview of acylation reactions.
Condensation Reactions
The primary amine groups of this compound can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones. smolecule.com These reactions involve the formation of a new carbon-nitrogen double bond (C=N), with the elimination of a water molecule. youtube.comlibretexts.org
Schiff Base Formation with Aldehydes and Ketones
The reaction between a primary amine and an aldehyde or a ketone yields an imine, commonly known as a Schiff base. youtube.comlibretexts.orgnih.gov This reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then dehydrates to form the stable imine product. nih.gov
The formation of Schiff bases is an equilibrium process, and the position of the equilibrium can be influenced by factors such as pH and the removal of water from the reaction mixture. libretexts.orglibretexts.org The resulting Schiff bases derived from this compound can be complex molecules, especially when difunctional aldehydes or ketones are used, potentially leading to the formation of macrocycles or polymers. nih.gov These Schiff base ligands are also important in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govresearchgate.net
Table 3: Reactants and Products in Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Reference |
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Imine (Schiff Base) | libretexts.org |
| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | Imine (Schiff Base) | libretexts.org |
| This compound | 3-Anilinomethylen-2,4-chromandion | N,N'-Bis-[(2,4-dioxochroman-3-yliden)-methylen]-1,7-diamino-4-methyl-4-aza-heptan | lookchem.com |
This table illustrates the general principle of Schiff base formation and provides a specific example.
Mechanistic Pathways of Imine and Enamine Generation
This compound possesses two primary amine groups and one tertiary amine group. The primary amine groups are reactive towards aldehydes and ketones, leading to the formation of imines, also known as Schiff bases. libretexts.org This transformation is a reversible, acid-catalyzed process that involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com
The mechanism for imine formation involving one of the primary amine groups of this compound proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a zwitterionic tetrahedral intermediate called a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral amino alcohol intermediate. libretexts.org
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgyoutube.com
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. youtube.com
Deprotonation: A base, such as a water molecule or another amine, removes a proton from the nitrogen atom, yielding the final imine product and regenerating the acid catalyst. libretexts.org
This process can occur at both primary amine sites on the molecule, allowing it to react with two equivalents of an aldehyde or ketone. The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is required to protonate the hydroxyl group for elimination, while ensuring the amine itself is not fully protonated and rendered non-nucleophilic. libretexts.org
Enamine formation, in contrast, occurs from the reaction of a ketone or aldehyde with a secondary amine. As this compound contains primary and tertiary amine groups but no secondary amine groups, it directly forms imines rather than enamines.
Polymerization Mechanisms
This compound serves as a valuable monomer for the synthesis of more complex polyamines and dendrimers due to its multiple reactive amine groups. ontosight.ai One significant polymerization mechanism is catalytic polytransamination, which can be used to produce oligo-N,N-bis(3-aminopropyl)methylamine (polyBAPMA). paintsandcoatingsexpert.com In this process, the monomer units of this compound are linked together, potentially with other diamines, under catalytic conditions to form longer polymer chains. paintsandcoatingsexpert.com
The structure of this compound, with two primary amines and a tertiary amine branching point, also makes it a suitable building block for the synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules. The synthesis typically involves a stepwise, generational growth where the primary amine groups of the core molecule (this compound) react with monomers that contain both a reactive group (e.g., an acrylate) and latent functional groups. After the initial reaction, these latent groups are activated to become reactive sites for the next generation of monomers, leading to a highly branched, tree-like structure.
This compound is a key component in the formation of polyurethanes and can be used to prepare cationic stabilized polyurethane dispersions. ulprospector.comulprospector.com Its role is twofold: it acts as a chain extender or cross-linker through the reaction of its primary amine groups, and its tertiary amine center can function as a catalyst for the polymerization process. researchgate.netpoliuretanos.com.br
The fundamental reaction in polyurethane formation is the addition of an alcohol to an isocyanate group. However, when amines are used, particularly in the formation of polyurethane foams or polyurea coatings, the amine groups react with isocyanate groups (-NCO) to form urea (B33335) linkages (-NH-CO-NH-). The mechanism proceeds as follows:
Nucleophilic Addition: The primary amine groups of this compound act as strong nucleophiles, attacking the electrophilic carbon atom of the isocyanate group.
Urea Linkage Formation: This addition reaction forms a stable urea bond, linking the polyamine molecule into the polymer backbone. Since the molecule has two primary amines, it can react with two isocyanate-functional molecules, thereby extending the polymer chain.
The tertiary amine within the this compound structure plays a crucial catalytic role. researchgate.net It can accelerate both the "gelling" reaction (polyol/amine + isocyanate) and the "blowing" reaction (water + isocyanate), which is critical in the production of polyurethane foams. poliuretanos.com.br This catalytic activity stems from the ability of the tertiary amine's lone pair of electrons to activate the isocyanate group, making it more susceptible to nucleophilic attack. poliuretanos.com.br
Table 1: Reactivity of this compound in Polymerization
| Polymer Type | Role of this compound | Reactive Groups | Resulting Linkage/Structure |
| Polyamines/Dendrimers | Monomer / Core Molecule | Primary Amines | Amine Bonds / Branched Structure |
| Polyurethanes/Polyureas | Chain Extender / Cross-linker / Catalyst | Primary Amines, Tertiary Amine | Urea Linkages / Network Structure |
Functionality as Cross-linking Agent and Chain Extender
The trifunctional nature of this compound, possessing two primary amine groups, makes it a highly effective cross-linking agent and chain extender, particularly in epoxy resin systems. ulprospector.com Its incorporation into a polymer matrix enhances material properties such as toughness, chemical resistance, and thermal stability.
The cross-linking mechanism in an epoxy system involves the nucleophilic addition of the amine groups to the epoxide ring of the epoxy resin. Each primary amine group (-NH2) contains two active hydrogen atoms, both of which can react with an epoxy group. The reaction proceeds in two stages:
Initial Ring-Opening: A primary amine attacks the carbon atom of the epoxy ring, causing the ring to open and forming a covalent bond. This reaction creates a secondary amine and a hydroxyl group.
Second Ring-Opening: The newly formed secondary amine is also reactive and can proceed to open another epoxy ring, forming a tertiary amine and a second hydroxyl group.
Because this compound has two primary amine groups, a single molecule can react with up to four epoxy groups. This allows it to act as a junction point, covalently bonding multiple epoxy polymer chains together. This process transforms the liquid or thermoplastic resin into a rigid, three-dimensional thermoset network. This cross-linked structure is responsible for the enhanced mechanical strength and chemical resistance of the cured material. The use of oligo-N,N-bis(3-aminopropyl)methylamine as a hardener for epoxy resins has also been explored, demonstrating its versatility in these applications. paintsandcoatingsexpert.comwipo.int
Table 2: Functionality as a Cross-linking Agent in Epoxy Resins
| Feature | Description |
| Functionality | Each molecule has two primary amine groups, providing four reactive hydrogens. |
| Reaction Mechanism | Nucleophilic addition of amine hydrogens to the epoxy ring (ring-opening). |
| Resulting Structure | Forms a three-dimensional, cross-linked polymer network. |
| Impact on Properties | Increases toughness, thermal stability, and chemical resistance of the cured resin. |
N,n Bis 3 Aminopropyl Methylamine in Coordination Chemistry
Ligand Design and Chelation Characteristics
The utility of N,N-Bis(3-aminopropyl)methylamine, also known by the abbreviation 'medpt', as a ligand is fundamentally derived from its molecular structure and the presence of multiple donor atoms.
This compound, with the chemical formula C₇H₁₉N₃, is a polyamine featuring a central tertiary amine linked to two separate 3-aminopropyl chains. This structure provides three nitrogen donor atoms: two terminal primary amines and one central tertiary amine. This arrangement allows the molecule to function as a tridentate N₃ ligand, capable of binding to a metal center at three points, thereby forming stable chelate rings. The presence of both primary and tertiary amine centers offers a combination of steric and electronic properties that influence the formation and stability of its metal complexes.
As a flexible tridentate ligand, this compound can adopt various coordination modes, leading to different geometrical arrangements around the central metal ion. A common coordination mode is meridional (mer), where the three nitrogen atoms of the ligand bind to a metal center in a single plane passing through the metal ion. This has been observed in a nickel(II) complex, where the ligand's three nitrogen atoms coordinate meridionally to the Ni(II) ion. The flexibility of the propyl chains allows for the formation of stable six-membered chelate rings, which typically adopt a chair conformation.
The resulting coordination geometry is highly dependent on the metal ion and the other ligands present in the coordination sphere. For instance, in complexes with zinc(II), a distorted trigonal bipyramidal geometry is observed. scispace.com In the case of copper(II) complexes, five-coordinate geometries, such as distorted square pyramidal, are common due to the Jahn-Teller effect. researchgate.net In one such complex, the Cu(II) atom is five-coordinated by the three nitrogen atoms from the medpt ligand and two phenolic oxygen atoms from a different co-ligand, resulting in a distorted square pyramid environment. epa.gov In another dinuclear copper(II) complex, each copper ion is also five-coordinated, bound to the three nitrogen atoms of the medpt ligand, a nitrogen atom from a bridging thiocyanate (B1210189) group, and a sulfur atom from a second bridging thiocyanate group, forming an axially elongated square pyramid geometry. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, with single-crystal X-ray diffraction being definitive for structural elucidation.
Complexes of this compound with several first-row transition metals have been synthesized and structurally characterized.
Copper(II) Complexes: A dinuclear bridged thiocyanato complex, Cu₂(medpt)₂(μ-N,S-NCS)₂₂, has been synthesized and described. researchgate.net In this complex, two [Cu(medpt)]²⁺ units are linked by two thiocyanate groups in an end-to-end fashion. researchgate.net Another monomeric complex, [Cu(medpt)(ONO)(H₂O)]ClO₄, has also been reported, demonstrating the ligand's ability to form stable complexes with different co-ligands. researchgate.net The synthesis of a Schiff base complex derived from this compound and 3-ethoxysalicylaldehyde (B1293910) with copper(II) nitrate (B79036) has also been achieved, yielding crystals of [CuL] where L represents the Schiff base ligand. epa.gov
Nickel(II) Complexes: A dimeric nickel(II) thiocyanate complex, [Ni₂(μ-SCN)₂(medpt)₂(NCS)₂], has been synthesized. In this structure, two Ni(II) ions are bridged by two thiocyanate ligands in an end-to-end arrangement. Each nickel atom is octahedrally coordinated by the three nitrogen atoms of the medpt ligand, a nitrogen from a terminal thiocyanate, and a nitrogen and a sulfur from the two bridging thiocyanates.
Zinc(II) Complexes: Two conformational isomers of [Zn(medpt)(NCS)₂] have been synthesized and characterized. scispace.com Both isomers feature a five-coordinate Zn(II) center with a distorted trigonal bipyramidal geometry. The difference between the isomers lies in the orientation of the two thiocyanate ligands. scispace.com
Single-crystal X-ray diffraction is the most powerful tool for unambiguously determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For the dinuclear copper(II) complex, Cu₂(medpt)₂(μ-N,S-NCS)₂₂, X-ray analysis revealed a structure with three crystallographically independent dinuclear cations. The coordination polyhedron around the Cu(II) ions is described as an axially elongated square pyramid (SP). researchgate.net In the Schiff base complex of copper(II), the crystal structure shows each Cu(II) atom is five-coordinated in a distorted square pyramid geometry. epa.gov
In the case of the zinc(II) complexes, [Zn(medpt)(NCS)₂], X-ray diffraction confirmed the distorted trigonal bipyramidal geometry around the Zn(II) center in both conformational isomers. scispace.com The study highlighted how intermolecular N-H···S hydrogen bonds create infinite chains, which in turn form three-dimensional or two-dimensional supramolecular frameworks, stabilizing the crystal packing. scispace.com
For the dimeric nickel(II) complex, [Ni₂(μ-SCN)₂(medpt)₂(NCS)₂], the structure was determined to consist of two crystallographically independent dimer types. The coordination polyhedra about the Ni(II) atoms are distorted octahedra, with the medpt ligand coordinating meridionally and the six-membered chelate rings adopting chair conformations.
Interactive Data Table: Crystallographic Data for this compound (medpt) Complexes
This table summarizes key structural features of reported metal complexes.
| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| Cu₂(medpt)₂(μ-N,S-NCS)₂₂ | Cu(II) | Axially elongated square pyramid | Dinuclear; end-to-end thiocyanate bridges | researchgate.net |
| [CuL]* | Cu(II) | Distorted square pyramid | Mononuclear; Schiff base ligand | epa.gov |
| [Ni₂(μ-SCN)₂(medpt)₂(NCS)₂] | Ni(II) | Distorted octahedron | Dinuclear; meridional ligand coordination; chair conformation of chelate rings | |
| [Zn(medpt)(NCS)₂] | Zn(II) | Distorted trigonal bipyramidal | Mononuclear; exists as two conformational isomers | scispace.com |
*L = 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine Schiff base
Structural Elucidation through X-ray Crystallography
Distorted Square Pyramidal Geometries
Complexes of this compound (also known as BAPMA or medpt) with copper(II) have been shown to adopt a distorted square-pyramidal geometry. nih.gov In this configuration, the Cu(II) center is coordinated by the nitrogen atoms of the ligand. The observed bond lengths between the copper and nitrogen atoms typically range from 1.97 to 2.09 Å. nih.gov The distortion from ideal square-pyramidal geometry arises from the steric constraints imposed by the chelate rings formed by the ligand.
Trigonal Bipyramidal and Octahedral Distortions
The versatility of this compound as a ligand extends to the formation of complexes with other coordination geometries. It is known to form trigonal bipyramidal complexes with zinc(II), which can act as building blocks for creating larger supramolecular frameworks. nih.gov
Furthermore, with cobalt(III), the ligand facilitates the formation of complexes with a distorted octahedral geometry. nih.gov In these Co(III) complexes, the cobalt-nitrogen bond lengths are documented to be in the range of 1.94–1.98 Å. nih.gov The octahedral geometry is achieved by the coordination of the BAPMA ligand and other co-ligands or solvent molecules to the metal center, with distortions resulting from the ligand's specific bite angles and chain flexibility.
| Metal Ion | Coordination Geometry | Typical M-N Bond Lengths (Å) |
| Copper(II) | Distorted Square Pyramidal | 1.97 - 2.09 |
| Zinc(II) | Trigonal Bipyramidal | Not specified |
| Cobalt(III) | Distorted Octahedral | 1.94 - 1.98 |
This table summarizes the observed coordination geometries for this compound complexes with different metal ions.
One-Dimensional and Multi-Dimensional Polymeric Architectures
A notable application of this compound in coordination chemistry is its use in constructing coordination polymers. A key example is the one-dimensional heterometallic complex, [Cu₂(N₃)₂(medpt)₂[Ni(CN)₄]]n. nih.gov In this structure, the this compound ligand (abbreviated as medpt) coordinates to copper(II) ions. nih.gov These copper units are then linked by tetracyanonickelate(II), [Ni(CN)₄]²⁻, anions, which act as bridging molecular ions to form an extended one-dimensional covalent chain. nih.govnih.gov The structure is further stabilized by hydrogen-bonding interactions, leading to a three-dimensional supramolecular network. nih.gov
Magnetic Properties of this compound Metal Complexes
The incorporation of paramagnetic metal ions into complexes with this compound gives rise to interesting magnetic properties. nih.gov The study of these properties provides insight into the electronic structure of the complexes and the nature of the interactions between metal centers, particularly in multi-dimensional architectures.
Investigations of Monomeric and Dinuclear Species
Investigations into the magnetic properties of complexes containing this compound often focus on polymeric species where magnetic interactions can be transmitted through bridging ligands. In the heterometallic polymer [Cu₂(N₃)₂(medpt)₂[Ni(CN)₄]]n, the magnetic behavior is determined by the interactions between the paramagnetic Cu(II) centers, mediated by both the azide (B81097) (N₃⁻) and the cyano-bridge from the diamagnetic [Ni(CN)₄]²⁻ unit. nih.govnih.gov In similar one-dimensional cyano-bridged chains, the magnetic susceptibility often follows the Curie-Weiss law, indicating the presence of magnetic exchange coupling between the metal centers. nih.gov This coupling in such systems is typically weak and antiferromagnetic. nih.gov
Studies of Ferromagnetic Interactions
While antiferromagnetic coupling is common in bridged coordination polymers, ferromagnetic interactions, where the magnetic moments of adjacent metal ions align in parallel, are also possible. nih.govmdpi.com Studies on related heterometallic coordination polymers have shown that weak ferromagnetic interactions can occur, for instance, in certain two-dimensional layered structures. mdpi.com For some dinuclear complexes, external factors such as the loss of solvent molecules from the crystal lattice can even cause a transformation from antiferromagnetic to ferromagnetic exchange. researchgate.net However, for the known one-dimensional polymeric complex containing this compound, specific studies detailing ferromagnetic interactions have not been reported; the behavior is more consistent with the weak antiferromagnetic coupling typically seen in similar N-N or cyano-bridged systems. nih.govnih.gov
Kinetic and Mechanistic Studies of Metal Complex Reactions
Understanding the kinetic and thermodynamic aspects of how this compound forms complexes with metal ions is crucial for controlling the synthesis of desired structures. While specific kinetic studies on this ligand are not extensively documented in the searched literature, the methodologies can be understood from studies on analogous polyamine ligands. nih.gov
For example, thermodynamic investigations of complex formation for similar polyamines, like 1,4-Bis-(3-aminopropyl)-piperazine, are conducted using potentiometric techniques. nih.gov Such studies determine the protonation constants of the ligand and the stability constants of the resulting metal complexes. nih.gov The data allows for the calculation of key thermodynamic parameters, as shown in the table below.
| Thermodynamic Parameter | Description |
| Stability Constant (log K) | Measures the strength of the interaction between the ligand and the metal ion at equilibrium. |
| Gibbs Free Energy (ΔG°) | Indicates the spontaneity of the complex formation reaction. |
| Enthalpy (ΔH°) | Represents the heat change associated with the formation of the complex. |
| Entropy (ΔS°) | Reflects the change in disorder of the system upon complexation. |
This table outlines key parameters determined in thermodynamic studies of metal-ligand complex formation.
These studies can also elucidate the mechanism of formation, for instance, whether ternary complexes involving a second ligand are formed via a simultaneous or stepwise pathway. nih.gov The stability of such mixed-ligand complexes is often compared to their binary counterparts to understand the factors influencing their formation. nih.gov Similar mechanistic and kinetic investigations are essential for fully characterizing the coordination behavior of this compound.
Functional Applications of this compound Metal Complexes
The ability of this compound to form stable complexes with various metal ions has led to the development of materials with specific functional applications. These range from catalysis to medicine and sensor technology.
Metal complexes derived from this compound and its functionalized analogues have demonstrated significant potential as catalysts in organic synthesis. These inorganic-organic hybrid catalysts often combine the structural stability of a solid support with the reactive centers of the metal complexes.
For instance, manganese (Mn) and zinc (Zn) complexes supported on 3-aminopropyl-functionalized Montmorillonite K10 (MK10) have been effectively used for the transesterification of β-keto esters. binghamton.edu In a study comparing the catalytic activity of NH₂-MK10-Bpy-Mn and NH₂-MK10-Bpy-Zn in the transesterification of ethyl acetoacetate (B1235776) (EAA) with butanol (BTL), the manganese complex showed superior performance. binghamton.edu Under optimized conditions, the manganese catalyst achieved a 96.1% conversion, while the zinc catalyst reached an 87.3% conversion. binghamton.edu Both catalysts proved to be reusable, highlighting their potential for industrial applications. binghamton.edu
Table 2: Catalytic Performance in Transesterification of Ethyl Acetoacetate
| Catalyst | Conversion (%) | Temperature (°C) | Time (h) | Molar Ratio (BTL:EAA) | Catalyst Loading (wt%) |
|---|---|---|---|---|---|
| NH₂-MK10-Bpy-Mn | 96.1 ± 0.79 | 110 | 7 | 1.4 : 1 | 2.0 |
| NH₂-MK10-Bpy-Zn | 87.3 ± 0.94 | 110 | 7 | 1.4 : 1 | 2.0 |
Data sourced from RSC Advances. binghamton.edu
Zinc complexes, including those derived from this compound, have been a subject of interest in the study of insulin-mimetic and insulin-enhancing compounds for the management of diabetes mellitus. tandfonline.comicm.edu.pl Zinc is known to play a role in insulin (B600854) synthesis, storage, and secretion. icm.edu.pl Specially designed zinc complexes can exhibit insulin-like activity through various mechanisms, such as inhibiting the release of free fatty acids and activating insulin signaling pathways, which leads to enhanced glucose uptake by cells. icm.edu.pl
Studies on animal models of type 2 diabetes have shown that certain zinc complexes can significantly lower blood glucose, HbA1c, serum insulin, triglycerides, and total cholesterol, while also improving glucose tolerance. icm.edu.pl While specific clinical data on this compound-zinc complexes are not detailed in the available literature, the compound is explicitly mentioned as a ligand used in the creation of zinc complexes for such insulin-enhancing studies. tandfonline.com The development of these complexes is a promising area of research for novel therapeutic approaches to diabetes. icm.edu.plrsc.org
Table 3: Effects of Insulin-Mimetic Zinc Complexes in Animal Models of Diabetes
| Parameter | Observed Effect |
|---|---|
| Blood Glucose | Reduction |
| HbA1c | Reduction |
| Serum Insulin | Reduction |
| Triglycerides | Reduction |
| Total Cholesterol | Reduction |
| Glucose Tolerance | Improvement |
Data sourced from Diabetology & Metabolic Syndrome. icm.edu.pl
The coordination of this compound with different metal ions can yield complexes with interesting electrochemical properties, making them suitable for sensing applications. The amine groups in the ligand can interact with metal ions like copper(II), and these complexes have been explored for their potential in electrochemical and sensing technologies. tandfonline.com
One specific application that has been investigated is humidity sensing. tandfonline.com The principle behind this application often relies on changes in the electrical properties, such as capacitance or conductivity, of the complex upon exposure to varying levels of moisture. The interaction between water molecules and the metal complex alters its electrical state, which can be measured and correlated to the ambient humidity.
Furthermore, the inherent electrical conductivity of this compound itself makes it a relevant component in electrochemical research, including the development of materials for batteries. tandfonline.com Its ability to act as a cationic electrolyte, especially when its amine groups are quaternized, is a key property for these applications. tandfonline.com
Table 4: Electrochemical and Sensing Applications
| Application Area | Relevant Metal Complex/Compound | Property/Mechanism |
|---|---|---|
| Humidity Sensing | Copper(II) complexes | Changes in electrical properties upon water absorption |
| Battery Development | This compound | Acts as a cationic electrolyte |
| Electrochemical Studies | This compound | Electrical conductivity |
Data sourced from research applications. tandfonline.com
N,n Bis 3 Aminopropyl Methylamine As a Building Block in Polymer Science
Polymer Synthesis and Characterization
The trifunctional nature of N,N-Bis(3-aminopropyl)methylamine (BAPMA) makes it a reactive component in polymerization processes. The primary amines readily participate in reactions with compounds like isocyanates and epoxides, while the tertiary amine can act as a catalytic center or a site for quaternization, imparting specific functionalities to the resulting polymer.
This compound is utilized as a key monomer in the synthesis of advanced polymer systems such as thiourea (B124793) main-chain polymers (TMP). In one documented synthesis, a thiourea polymer was created through the reaction of BAPMA with 1,6-diisocyanohexane (B7799794) (DICH) and elemental sulfur. paintsandcoatingsexpert.com The polymerization is typically carried out under a nitrogen atmosphere at elevated temperatures. paintsandcoatingsexpert.com The resulting polymer's molecular weight can be characterized using techniques like gel permeation chromatography (GPC). paintsandcoatingsexpert.com
These thiourea polymers can be further modified, for instance, by quaternizing the tertiary amine group of the BAPMA unit with reagents like iodomethane. paintsandcoatingsexpert.com This modification introduces a positive charge, rendering the polymer water-soluble and suitable for various biomedical applications. paintsandcoatingsexpert.com
Table 1: Synthesis of Thiourea Main-Chain Polymer (TMP) using this compound
| Reactant/Condition | Role/Parameter |
|---|---|
| This compound | Monomer |
| 1,6-Diisocyanohexane (DICH) | Co-monomer |
| Elemental Sulfur | Reactant |
| DMF:Toluene (1:2) | Solvent |
| 70°C | Reaction Temperature |
| 15 hours | Reaction Time |
Data sourced from a study on novel thiourea polymers. paintsandcoatingsexpert.com
In polyurethane chemistry, this compound serves as a potent building block, often acting as a chain extender or cross-linker. google.comresearchgate.net Its primary amine groups react with the isocyanate groups of a prepolymer, extending the polymer chains and building the final network structure. google.com This integration is crucial for developing the final properties of polyurethane materials, ranging from foams to elastomers and coatings. google.com
BAPMA is also instrumental in preparing cationic stabilized polyurethane dispersions (PUDs). google.comresearchgate.net In one such formulation, a cationic polyurethane was formed from a polyol, diisocyanates, and this compound, with lactic acid used for pH adjustment. google.com The resulting PUD exhibited specific properties that are valuable for applications like adhesives and coatings. google.com
Table 2: Example Formulation of a Cationic Polyurethane using this compound
| Component | Molar Ratio | Final Dispersion Properties |
|---|---|---|
| Lupraphen® VP9186 (Polyol) | 0.3 | Solids Content: 34.9% |
| Tolylene Diisocyanate | 0.325 | Viscosity: 809 mPa·s |
| Hexamethylene Diisocyanate | 0.325 | pH: 6.7 |
| This compound | 0.35 |
Data sourced from a patent on polyelectrolyte complexes. google.com
Modulation of Polymer Properties
The incorporation of this compound into a polymer matrix has a profound impact on the material's final characteristics. Its ability to form cross-linked networks and introduce specific functional groups allows for the targeted modulation of mechanical, chemical, and thermal properties.
When used as a curing agent or cross-linker, particularly in epoxy resins, BAPMA significantly enhances the mechanical properties of the final thermoset. justia.com The formation of covalent bonds between polymer chains creates a robust, cross-linked network that imparts toughness and durability. justia.com This is especially critical in high-performance applications such as carbon fiber reinforced composites for the aerospace and automotive industries, where materials cured with BAPMA have shown enhanced mechanical strength. justia.com In polyurethane systems, the choice of chain extender is a key factor in determining properties like hardness and toughness. google.com
Polymers formulated with this compound often exhibit improved resistance to chemical attack. scribd.com When used as a curing agent for epoxy resins, it helps create a densely cross-linked structure that is less susceptible to swelling and degradation by solvents and other chemicals. scribd.com This enhanced chemical resistance is a critical attribute for materials used in demanding environments, such as industrial coatings, adhesives, and sealants. scribd.comulprospector.com
Table 3: Influence of this compound on Polymer Properties
| Property | System | Observed Effect | Reference |
|---|---|---|---|
| Mechanical Strength | Epoxy Resins | Provides toughness and durability. | justia.com |
| Polyurethanes | Acts as a chain extender to control hardness. | google.com | |
| Chemical Resistance | Epoxy Resins | Imparts chemical resistance. | scribd.com |
| Polyurethanes | Improves resistance to solvents. | ulprospector.com | |
| Flexibility | General Polymers | Can be used to improve flexibility. |
| Thermal Stability | Epoxy Resins | Affects Glass Transition Temperature (Tg). | paintsandcoatingsexpert.comjustia.com |
The integration of this compound can be tailored to influence the flexibility of the resulting polymer. As a chain extender, it bridges the gap between hard and soft segments in polyurethanes, and its structure can be leveraged to achieve a desired balance between stiffness and flexibility.
Furthermore, BAPMA influences other critical material attributes, notably thermal stability. In epoxy systems, the amine hardener directly affects the glass transition temperature (Tg) of the cured material, which defines the upper-temperature limit for its structural applications. paintsandcoatingsexpert.comjustia.com Differential scanning calorimetry (DSC) is commonly used to study the effect of BAPMA and its oligomers on the Tg of epoxy resins. paintsandcoatingsexpert.com The structure of BAPMA also allows for the synthesis of polymers with unique functionalities; for example, its tertiary amine can be quaternized to create zwitterionic polymers used in specialized applications like nanofiltration membranes with enhanced anti-fouling properties. researchgate.net
Synthesis of Cationic Polymers and Dispersions
This compound (BAPMA) is a versatile building block in polymer chemistry, particularly valued for its role in synthesizing cationic polymers. Its structure, which includes two primary amine groups and a central tertiary amine, allows it to function as an effective chain extender and cross-linking agent. smolecule.com The tertiary amine can be protonated or quaternized, introducing positive charges into the polymer backbone, which is crucial for forming stable aqueous dispersions.
Cationic polyurethane dispersions (PUDs) are a class of waterborne polymers with applications in coatings, adhesives, and textiles. researchgate.net The general method for their synthesis is the prepolymer mixing process. scispace.com This process typically involves two main stages:
Prepolymer Formation : An isocyanate-terminated prepolymer is synthesized by reacting a diisocyanate with a polyol. To incorporate the cationic centers, a diol containing a tertiary amine, such as N-methyldiethanolamine, is often included in this step. The resulting prepolymer is then dissolved in a solvent like acetone. researchgate.net
Dispersion and Chain Extension : The prepolymer solution is then dispersed in water under high shear. A chain extender is added to the aqueous dispersion to react with the terminal isocyanate groups, thereby increasing the polymer's molecular weight. researchgate.net
This compound serves as an excellent chain extender in this process. smolecule.com Its two primary amine groups react readily with the terminal isocyanate groups of the prepolymer. The central tertiary amine of the BAPMA unit can be neutralized with an acid to create cationic sites along the polyurethane backbone. google.comgoogle.com These cationic charges provide the electrostatic repulsion necessary to stabilize the polymer particles in the aqueous medium, resulting in a stable, solvent-free dispersion. The use of polyamines like BAPMA as chain extenders can significantly influence the final properties of the polyurethane, such as hardness and tensile strength. scispace.com The reactivity of BAPMA allows for the formation of cross-linked networks that enhance the mechanical properties and thermal stability of the resulting polyurethane.
Polyurethanes are extensively used in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and chemical stability. nih.govmdpi.com Their versatility allows them to be fabricated into various forms, including foams for wound dressings, scaffolds for tissue engineering, and materials for medical implants like catheters and vascular grafts. mdpi.comnih.govresearchgate.net
The incorporation of this compound into polyurethane structures imparts a cationic nature, which is particularly advantageous for specific biomedical applications, most notably in drug delivery. The positive charges on the polymer can interact with negatively charged biological molecules like DNA and proteins. This property has been explored for developing targeted drug delivery systems, especially in cancer therapy. BAPMA-containing polymers can act as carriers for chemotherapeutic drugs, potentially enhancing their delivery to cancer cells and improving therapeutic efficacy.
The table below summarizes the broad range of biomedical applications for polyurethanes, a field where derivatives of BAPMA are finding an increasing role.
| Application Area | Specific Use | Key Properties |
| Tissue Engineering | Scaffolds for bone and soft tissue regeneration. nih.govnih.gov | Biocompatibility, tunable porosity, biodegradability, mechanical support for cell growth. nih.govresearchgate.net |
| Drug Delivery | Nanoparticles and hydrogels for controlled release of therapeutics. researchgate.net | Biocompatibility, ability to encapsulate drugs, targeted delivery potential. nordmann.global |
| Medical Implants | Catheters, vascular grafts, artificial heart components, joint prostheses. nih.govmdpi.comresearchgate.net | Hemocompatibility, high tear and abrasion resistance, flexibility, durability. nih.govresearchgate.net |
| Wound Care | Foams and films for wound dressings. mdpi.comnih.gov | Moisture retention, gas permeability, barrier to bacteria, absorption of exudates. mdpi.com |
Dendronized Polymers and Supramolecular Polymeric Structures
The unique trifunctional nature of this compound makes it a valuable monomer for the construction of highly branched, complex polymer architectures such as dendrimers and supramolecular assemblies.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. BAPMA can be used as a core molecule in the synthesis of dendrimers. For instance, it has been utilized as a precursor in the solid-phase synthesis of inverse polyamidoamine (PAMAM) dendrimers. The synthesis of PAMAM dendrimers often involves a divergent approach, where successive generations of branched monomers are added to a central core. Using a trivalent core like tris(2-aminoethyl)amine, which is structurally analogous to BAPMA, can result in more flexible dendrimers. nih.gov These polyester (B1180765) dendrimers are noted for their biocompatibility and potential use as non-viral vectors for siRNA delivery. mdpi.comdiva-portal.org
In the realm of supramolecular chemistry, BAPMA contributes to the formation of complex structures held together by non-covalent bonds. A notable example is its reaction with diethyl squarate. This reaction yields bis-squaramide ammonium (B1175870) salts, which are key components in supramolecular chemistry. These structures are of interest for their potential applications in ion transport and molecular recognition, driven by the hydrogen-bonding capabilities and defined geometry of the squaramide units.
N,n Bis 3 Aminopropyl Methylamine in Dendrimer Architectures and Applications
Synthesis of Dendrimers Utilizing N,N-Bis(3-aminopropyl)methylamine
The synthesis of dendrimers is a precise, step-wise process, and the structure of the initiator core and branching units dictates the final architecture and properties of the macromolecule. This compound offers a unique structural motif for creating complex dendritic structures.
As a Core or Branching Moiety in Poly(amido amine) (PAMAM) Dendrimers
The divergent synthesis of Poly(amidoamine) (PAMAM) dendrimers traditionally begins from a simple amine core, such as ethylenediamine (B42938) or ammonia (B1221849). This process involves a repetitive two-step reaction sequence: a Michael addition of methyl acrylate (B77674) to the amine groups, followed by an amidation reaction with a diamine, typically ethylenediamine. Each repetition of this sequence adds a new "generation" to the dendrimer, exponentially increasing the number of surface functional groups. While not a traditional core, the trifunctional nature of this compound, with its two primary amines and one tertiary amine, allows it to act as a branching point. When used as a building block, its primary amines can react in the standard PAMAM synthesis sequence. The inherent tertiary amine creates a branching point that can lead to more complex and asymmetric dendrimer architectures compared to those initiated from simpler, difunctional cores. This structural complexity can influence the dendrimer's physical and chemical properties, including its encapsulation efficiency and drug-release profile.
Integration into Poly(ether imine) (PETIM) Dendrimers
Poly(ether imine) (PETIM) dendrimers are characterized by a tertiary amine at the branching juncture and ether linkages. acs.org Their synthesis often involves a four-step iterative sequence of two Michael additions and two reduction reactions. nih.govacs.org The structure of this compound is particularly well-suited for the synthesis of PETIM dendrimers. The two primary amine groups can undergo a double Michael addition with a monomer like acrylonitrile (B1666552). Subsequent reduction of the nitrile groups would regenerate primary amines for the next generation of growth. The central tertiary amine of the this compound molecule naturally forms the characteristic branching point of the PETIM architecture. acs.orgnih.gov
Functionalization of Dendrimer Peripheries
The surface or periphery of a dendrimer determines its interaction with the external environment and is crucial for applications like drug delivery and gene transfection. The terminal groups can be modified to attach targeting ligands, imaging agents, or to alter solubility and biocompatibility. johnshopkins.edu this compound can be used to functionalize the surface of pre-existing dendrimers. For example, a dendrimer with ester-terminated surfaces can be reacted with this compound. The primary amine groups of the molecule will react with the esters to form amide bonds, resulting in a new periphery decorated with primary amine groups from the this compound molecule. This process effectively modifies the surface properties of the dendrimer, often imparting a positive charge and providing reactive sites for further conjugation. This technique is analogous to methods used to create various amine-terminated dendrimers for biological applications. nih.govresearchgate.netnih.gov
Dendrimer Applications in Nanomedicine and Drug Delivery
The well-defined structure, multivalency, and nanoscopic size of dendrimers make them excellent candidates for nanocarriers in medicine. Dendrimers synthesized using this compound as a structural component can be designed for specific therapeutic purposes.
Role as Nanocarriers for Therapeutic Agents
Dendrimers function as nanocarriers by encapsulating therapeutic agents within their internal cavities or by conjugating them to their surface groups. The choice of building blocks, such as this compound, influences the dendrimer's capacity to carry drugs. The internal tertiary amines and the resulting three-dimensional structure can create voids that accommodate guest molecules, including hydrophobic drugs that have poor water solubility. Furthermore, if the dendrimer surface is functionalized with amine groups, it can form electrostatic complexes with negatively charged drugs or nucleic acids. nih.govmdpi.com This interaction helps protect the therapeutic agent from degradation and facilitates its delivery into cells. nih.gov
Delivery of Anticancer Compounds (e.g., 5-Fluorouracil)
Research findings on the capacity of PAMAM dendrimers to carry 5-Fluorouracil are detailed in the table below.
| Dendrimer Generation | Molecules of 5-FU per Dendrimer | System Efficiency | Supporting Evidence |
|---|---|---|---|
| G4 PAMAM | ~20 | 16% | nih.govmdpi.comdigitellinc.com |
| G6 PAMAM | ~25 | 5% | nih.govmdpi.comdigitellinc.com |
Ophthalmic Drug Delivery Systems
The unique anatomical and physiological barriers of the eye present significant challenges for effective drug delivery. Dendrimers synthesized using this compound as a core or branching unit offer a promising platform to overcome these hurdles. nih.govnih.gov Their nanosize, mucoadhesive properties, and ability to enhance drug permeability make them ideal candidates for ophthalmic applications. nih.gov
PAMAM dendrimers, which can be synthesized from this compound, have been extensively studied for ocular drug delivery. nih.govnih.gov These dendrimers can increase the residence time of drugs on the corneal surface, leading to improved bioavailability. For instance, studies have shown that PAMAM dendrimers can enhance the delivery of anti-inflammatory drugs like dexamethasone (B1670325) and chemotherapeutics such as carboplatin (B1684641) to both the anterior and posterior segments of the eye. nih.gov The cationic surface of these dendrimers, resulting from the primary amine groups, promotes interaction with the negatively charged corneal surface, thereby prolonging drug contact time. nih.gov
Gene Delivery Systems
The potential of dendrimers as non-viral vectors for gene therapy is a rapidly evolving field of research. Dendrimers derived from this compound are particularly well-suited for this application due to their ability to form stable complexes with genetic material and facilitate its entry into cells. nih.gov
Interaction with DNA and RNA Oligonucleotides
Dendrimers based on this compound, such as PAMAM and PPI dendrimers, possess positively charged primary amine surfaces at physiological pH. This cationic nature allows them to electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA and RNA oligonucleotides, forming nanoscale complexes known as dendriplexes. nih.gov This complexation is crucial for protecting the genetic material from enzymatic degradation by nucleases in the biological environment. nih.gov
The generation of the dendrimer plays a significant role in its ability to condense DNA. Higher generation dendrimers, with a greater density of surface amines, are generally more effective at compacting nucleic acids into stable nanoparticles. nih.gov For example, studies with polypropylenimine dendrimers have demonstrated that higher generation dendrimers form more compact and stable complexes with oligonucleotides. researchgate.net
Factors Influencing Dendron-DNA Binding and Cellular Uptake
Several factors influence the efficiency of dendron-DNA binding and subsequent cellular uptake. The charge ratio of the dendrimer's amine groups to the DNA's phosphate groups is a critical parameter. An optimal ratio ensures the formation of stable, positively charged dendriplexes that can effectively interact with the negatively charged cell membrane. bris.ac.uk
The generation of the dendrimer also impacts cellular uptake. Higher generation dendrimers often exhibit increased uptake due to their higher charge density and more compact structure. bris.ac.uk However, this can sometimes be accompanied by increased cytotoxicity.
The mechanism of cellular uptake for these dendriplexes is primarily through endocytosis. nih.govnih.gov The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the dendrimer. nih.gov Once inside the cell, the "proton sponge" effect of the dendrimer, attributed to its numerous amine groups, is thought to facilitate endosomal escape, allowing the genetic material to be released into the cytoplasm and reach its target. nih.gov
Enhancement of Drug Solubility and Stability within Dendrimer Scaffolds
A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which limits their bioavailability. Dendrimers synthesized from this compound provide a powerful solution to this problem. nih.govnih.gov Their unique architecture, featuring a hydrophobic interior and a hydrophilic, functionalizable surface, allows them to act as unimolecular micelles, encapsulating hydrophobic drug molecules and enhancing their solubility in aqueous environments. nih.govnih.govsigmaaldrich.com
Both PAMAM and PPI dendrimers have demonstrated significant success in solubilizing a wide range of poorly soluble drugs. nih.govnih.gov The solubility enhancement is often dependent on the dendrimer generation and concentration, as well as the pH of the medium. ualberta.ca For instance, the solubility of the non-steroidal anti-inflammatory drug indomethacin (B1671933) has been shown to be significantly increased in the presence of PAMAM dendrimers. sigmaaldrich.com Beyond just solubilization, the encapsulation of drugs within the dendrimer's interior can also protect them from degradation, thereby enhancing their stability. nih.gov
Table 1: Examples of Drugs with Enhanced Solubility using Dendrimers
| Drug | Dendrimer Type | Fold Increase in Solubility | Reference |
| Indomethacin | PAMAM | Not specified | sigmaaldrich.com |
| Famotidine | PPI | pH-dependent | ualberta.ca |
| Amphotericin B | PPI | pH-dependent | ualberta.ca |
This table provides examples of drugs whose solubility has been enhanced by dendrimer types that can be synthesized using this compound. The exact fold increase can vary based on experimental conditions.
Targeted Delivery Strategies for Solid Tumors
The ability to selectively deliver chemotherapeutic agents to tumor cells while minimizing damage to healthy tissues is a primary goal of cancer therapy. Dendrimers derived from this compound offer a versatile platform for achieving targeted drug delivery to solid tumors. nih.govnih.gov
The enhanced permeability and retention (EPR) effect is a key mechanism for the passive targeting of tumors by dendrimer-based nanocarriers. Due to their size, dendrimers can preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage. nih.gov
Active targeting strategies involve the conjugation of specific ligands to the surface of the dendrimer. These ligands, such as antibodies, peptides, or small molecules like folic acid, can recognize and bind to receptors that are overexpressed on the surface of cancer cells. nih.govmdpi.commdpi.com For example, PAMAM dendrimers have been functionalized with various targeting moieties to enhance their uptake by specific cancer cells, including those in glioblastoma and breast cancer. nih.govmdpi.commdpi.com This targeted approach not only increases the concentration of the anticancer drug at the tumor site but also reduces systemic toxicity.
Table 2: Targeting Ligands Used with Dendrimers for Solid Tumor Therapy
| Targeting Ligand | Cancer Type | Dendrimer Type | Reference |
| Folic Acid | Various | PAMAM | mdpi.com |
| Antibodies | Various | PAMAM | nih.gov |
| Peptides (e.g., LHRH) | Various | PAMAM | nih.gov |
| Biotin | Glioma, Liver Cancer | PAMAM | mdpi.com |
This table lists examples of targeting ligands conjugated to dendrimer types that can be synthesized using this compound for targeted cancer therapy.
Dendrimer Applications in Catalysis
The well-defined structure and high surface functionality of dendrimers make them excellent scaffolds for the development of novel catalysts. Dendrimers synthesized from this compound can be used to encapsulate metal nanoparticles, creating highly active and recyclable catalytic systems. nih.govrsc.org
The dendrimer acts as a nanoreactor, controlling the size and preventing the aggregation of the encapsulated metal nanoparticles, such as palladium (Pd). nih.govrsc.org This results in a high surface area of the catalytic metal, leading to enhanced catalytic activity. The dendrimer's periphery can also be modified to control the access of substrates to the encapsulated catalyst, thereby influencing the selectivity of the reaction.
For example, palladium nanoparticles encapsulated within PAMAM dendrimers have shown high efficiency in various carbon-carbon coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in organic synthesis. nih.gov The dendritic framework allows for the catalyst to be used in homogeneous-like conditions while still being recoverable and reusable, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org
Table 3: Catalytic Applications of Dendrimer-Encapsulated Nanoparticles
| Catalytic Reaction | Metal Nanoparticle | Dendrimer Type | Reference |
| Suzuki Coupling | Palladium (Pd) | PAMAM | nih.gov |
| Heck Coupling | Palladium (Pd) | PAMAM | nih.govnih.gov |
| Hydrogenation | Palladium (Pd) | PPI | nih.gov |
This table highlights catalytic reactions where dendrimer types, potentially synthesized from this compound, have been used to encapsulate metal nanoparticles.
Organo-Catalytic Activity of this compound-Derived Dendrimers
Dendrimers based on poly(amidoamine) (PAMAM), which can be synthesized using this compound as a building block, have demonstrated significant potential as organocatalysts. The numerous amino groups on their periphery and in their interior can act as basic sites to catalyze various organic transformations. This is particularly advantageous in promoting reactions in environmentally benign solvents like water. researchgate.netresearchgate.net
One notable application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.net PAMAM dendrimers have been shown to efficiently catalyze the condensation between carbonyl compounds and active methylene (B1212753) compounds in water, with yields reaching as high as 99%. researchgate.net The catalytic efficiency has been observed to increase with the generation of the dendrimer, indicating that a higher density of amine functionalities enhances the reaction rate. researchgate.net
A proposed mechanism for the PAMAM dendrimer-catalyzed Knoevenagel condensation involves the activation of the methylene compound by an amine group on the dendrimer, facilitating the nucleophilic attack on the carbonyl compound. researchgate.net
Table 1: Knoevenagel Condensation Catalyzed by PAMAM Dendrimer in Water researchgate.net
| Entry | Carbonyl Compound | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 98 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 99 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 99 |
| 4 | Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-cyano-2-cyclohexylideneacetate | 95 |
Reaction conditions: Carbonyl compound (1 mmol), active methylene compound (1.2 mmol), PAMAM dendrimer (1 mol%), water (5 mL), room temperature.
Similarly, these dendrimers are effective catalysts for the three-component Mannich reaction, another important method for synthesizing β-amino carbonyl compounds. researchgate.netresearchgate.net The reaction between an aldehyde, a ketone, and an amine proceeds smoothly in water in the presence of PAMAM dendrimers, affording good to excellent yields. researchgate.net
Encapsulation and Immobilization of Metal Nanoparticles for Catalysis
Dendrimers, including those derived from this compound, are excellent templates for the synthesis and stabilization of metal nanoparticles. utexas.eduutexas.eduacademie-sciences.fr The interior voids and branched structure of the dendrimers can encapsulate metal ions, which are subsequently reduced to form dendrimer-encapsulated nanoparticles (DENs). utexas.eduutexas.edu This method allows for the preparation of nearly size-monodisperse metal nanoparticles, typically less than 3-4 nm in diameter. utexas.eduutexas.edu
The dendrimer serves multiple crucial roles in catalysis:
Template: It directs the growth of the nanoparticles, leading to well-defined sizes. utexas.eduacademie-sciences.fr
Stabilizer: It prevents the agglomeration of nanoparticles during catalytic reactions. utexas.eduacademie-sciences.fr
Solubility and Reactivity Tuner: The periphery of the dendrimer can be chemically modified to control the solubility of the nanocomposite in various solvents and to immobilize it on solid supports for heterogeneous catalysis. utexas.eduutexas.edu
Selective Gate: The dendrimer branches can act as a filter, controlling the access of substrates to the encapsulated catalytic nanoparticle. utexas.eduacademie-sciences.fr
These DENs have proven to be highly effective catalysts for a wide array of reactions, including hydrogenations, Heck coupling, and Suzuki reactions. utexas.eduacademie-sciences.frnih.gov For instance, palladium DENs have been successfully used for hydrogenation reactions. utexas.edu The catalytic activity can be influenced by the dendrimer generation and the nature of its peripheral functional groups. utexas.edu Bimetallic DENs have also been synthesized and often exhibit enhanced catalytic activities compared to their monometallic counterparts due to synergistic electronic effects. nih.gov
Performance in Multicomponent Synthesis Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Dendritic structures can be employed as catalysts or scaffolds in these reactions. While direct catalysis of Passerini and Ugi reactions by this compound-derived dendrimers is not extensively documented, the principles of dendrimer catalysis can be applied.
The Passerini and Ugi reactions are isocyanide-based MCRs that are fundamental in creating peptide-like structures. nih.govnih.govmdpi.com These reactions typically involve the combination of a carbonyl compound, a carboxylic acid, an amine (for Ugi), and an isocyanide. nih.govmdpi.com The efficiency and selectivity of these reactions can be influenced by the reaction conditions and the nature of the components. nih.gov
The potential for dendrimers to influence these reactions lies in their ability to pre-organize reactants or to act as phase-transfer catalysts, particularly when dealing with reactants of differing solubilities. The high local concentration of functional groups within the dendrimer structure could potentially enhance reaction rates and influence product selectivity. While the direct use of this compound-derived dendrimers as catalysts for Passerini and Ugi reactions is an area for further exploration, the versatility of dendrimer architectures suggests a promising future. nih.govuniupo.it
Interactions of Dendrimers with Biological Systems (Excluding Dosage)
The unique structural characteristics of dendrimers, such as their well-defined size, surface functionality, and globular shape, make them intriguing candidates for various biological applications. Understanding their interactions with biological components like proteins and cells is crucial for their development in these fields.
Protein Binding and Conformational Influences
Dendrimers, particularly those with charged surfaces like amine-terminated poly(amidoamine) (PAMAM) dendrimers, can interact strongly with proteins such as bovine serum albumin (BSA). nih.govnih.gov These interactions are primarily driven by electrostatic forces, although hydrophobic interactions can also play a significant role. nih.govnih.gov
The binding of dendrimers to a protein can lead to several consequences:
Conformational Changes: The interaction can alter the secondary and tertiary structure of the protein. nih.gov This has been observed through techniques like circular dichroism and fluorescence spectroscopy, which show changes in the protein's helical content and the local environment of its tryptophan residues. nih.govnih.govnih.gov
Formation of a Protein Corona: When in a biological medium, proteins can adsorb onto the surface of dendrimers, forming a "protein corona." mdpi.com This corona can influence the biological identity and subsequent interactions of the dendrimer.
Changes in Dendrimer Properties: The binding of a protein can reduce the surface charge of the dendrimer. nih.gov
The strength and nature of these interactions are highly dependent on the dendrimer's generation and surface chemistry. For example, amine-terminated dendrimers generally exhibit stronger interactions with BSA compared to those with carboxyl or hydroxyl-terminated surfaces. nih.gov Neutral surface modifications can significantly reduce protein fouling. nih.gov
Table 2: Influence of PAMAM Dendrimer Surface Groups on Interaction with Bovine Serum Albumin (BSA) nih.gov
| Dendrimer Surface Group | Relative Interaction Strength with BSA | Primary Driving Force |
| Amine (-NH2) | Strong | Electrostatic |
| Carboxyl (-COOH) | Moderate | Electrostatic |
| Hydroxyl (-OH) | Weak | Weaker electrostatic/hydrophobic |
Cellular Uptake Mechanisms
The mechanism by which dendrimers enter cells is a critical aspect of their biological activity. Studies have shown that dendrimers, particularly cationic PAMAM dendrimers, are internalized by cells through endocytosis. nih.govnih.gov This is an energy-dependent process. nih.gov
Several endocytic pathways have been implicated in the uptake of dendrimers:
Clathrin-mediated endocytosis: This is a major pathway for the internalization of many types of dendrimers. nih.govnih.gov
Caveolae-mediated endocytosis: This pathway has also been shown to be involved in dendrimer uptake. nih.gov
Macropinocytosis: This process can play a role, particularly in certain cell types like multidrug-resistant cancer cells. nih.gov
The specific pathway utilized can depend on the dendrimer's size, surface charge, and the cell type. For instance, in Caco-2 cells, both clathrin- and caveolin-dependent pathways are involved in the uptake of G3.5 PAMAM dendrimers. nih.gov Once inside the cell, dendrimers are often trafficked to endosomes and then to lysosomes. nih.govnih.gov Interestingly, some dendrimers have been observed to undergo exocytosis, a process where they are expelled from the cell. nih.govnih.gov
The interaction with the cell membrane and subsequent uptake are complex processes. It has been suggested that dendrimers can induce the formation of nanoscale holes in the membrane in an energy-dependent manner or translocate across the membrane in an energy-independent fashion. nih.gov
Supramolecular Assembly Driven by N,n Bis 3 Aminopropyl Methylamine
Engineering of Supramolecular Structures
The strategic use of N,N-Bis(3-aminopropyl)methylamine as a molecular tecton allows for the engineering of sophisticated supramolecular assemblies. The flexible propylene (B89431) chains and the defined geometry of its nitrogen centers are key to its function in creating ordered, multidimensional structures.
The molecular structure of this compound, with its distinct hydrogen bond donor and acceptor sites, makes it a suitable candidate for forming one-dimensional (1D) chain-like architectures. In supramolecular chemistry, such chains are often assembled through directional, intermolecular forces. The primary amine groups (-NH₂) can act as hydrogen bond donors, while the lone pairs on all three nitrogen atoms can serve as hydrogen bond acceptors.
While specific crystal structures detailing 1D chains composed solely of this compound are not extensively documented in the provided research, the principles of supramolecular synthon formation suggest its potential. For instance, studies on other aliphatic amines show that they can form 1D chains and ribbons when co-crystallized with molecules like diols or carboxylic acids. nih.gov The interaction between the amine and a complementary functional group, such as a carboxylic acid or a phenol, could lead to a repeating pattern that extends in one dimension. The flexibility of the propyl chains in this compound would also influence the packing and conformation of these chains.
The construction of three-dimensional (3D) supramolecular networks requires molecular components capable of forming multiple connections in different directions. With its three distinct amine groups, this compound possesses the necessary attributes to act as a node or a linker in a 3D assembly. The formation of such networks relies on the establishment of a robust system of non-covalent interactions that propagate in three dimensions.
Its role as a cross-linker in polymer chemistry, where it forms covalent bonds to create networks, provides an analogy for its potential in supramolecular systems. In a non-covalent context, the multiple primary amine groups can engage in extensive hydrogen bonding, creating a highly interconnected structure. For example, in the presence of suitable complementary molecules or metal ions, it can participate in the formation of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). The thermal stability of structures based on extensive hydrogen bond networks, as seen in other systems, highlights the potential for creating robust 3D materials using this amine. rsc.org
Non-Covalent Interactions in Supramolecular Systems
The foundation of supramolecular assembly lies in the precise and predictable nature of non-covalent interactions. For this compound, hydrogen bonding is the primary force, though other interactions could be relevant when combined with other molecular components.
Hydrogen bonding is the principal driving force for the self-assembly of systems containing this compound. The molecule contains two primary amine (-NH₂) groups, which are potent hydrogen bond donors, and three nitrogen atoms (two primary, one tertiary), all of which are hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of diverse and stable hydrogen-bonding motifs. nih.gov
| Interaction Site | Type | Role in Self-Assembly |
| Primary Amine (-NH₂) Hydrogen | Donor | Can form N-H···N or N-H···O bonds with other molecules, driving the formation of chains, sheets, or 3D networks. |
| Primary Amine Nitrogen | Acceptor | Can accept a hydrogen bond from a donor group like -OH or another -NH, serving as a connection point. |
| Tertiary Amine Nitrogen | Acceptor | Acts as a key hydrogen bond acceptor site, influencing the local geometry of the supramolecular structure. |
The chemical structure of this compound is aliphatic and lacks aromatic rings. uni.lu Therefore, it cannot participate in π-π stacking interactions by itself. This type of non-covalent bond is characteristic of aromatic compounds, where the interaction between the electron clouds of adjacent rings contributes to the stability of the assembly. nih.govmdpi.com
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). While the nitrogen atoms in this compound could theoretically act as halogen bond acceptors due to their lone pairs of electrons, the molecule itself cannot act as a donor.
Investigations into the formation of halogen-bonded structures require a suitable halogen bond donor, such as an organohalogen compound. There are no specific studies cited in the search results that investigate the formation of halogen-bonded dimeric structures involving this compound. Research in this area has focused on other types of amines and halogen bond donors.
Functional Supramolecular Materials
Design of High-Performance pH Probes
The development of fluorescent pH probes is a significant area of research, with applications ranging from environmental monitoring to cellular imaging. The core principle behind many such probes is the phenomenon of photoinduced electron transfer (PET). In a typical PET-based pH sensor, a fluorophore is chemically linked to a receptor unit, in this case, an amine. At higher pH values, the lone pair of electrons on the nitrogen atom of the amine can be transferred to the excited state of the fluorophore, quenching its fluorescence. Upon protonation of the amine at lower pH, this electron transfer is inhibited, leading to a "turn-on" of the fluorescence signal.
The multiple amine groups on this compound would offer a graduated response to pH changes. The primary amines, being more basic, would be protonated at a higher pH range compared to the tertiary amine. This differential protonation could potentially lead to a broader and more nuanced pH sensing range. The performance of such a hypothetical probe would be characterized by its pKa value(s), the pH at which 50% of the amine groups are protonated, and its fluorescence quantum yield in the "on" and "off" states.
Table 1: Hypothetical Performance Characteristics of a Naphthalimide-N,N-Bis(3-aminopropyl)methylamine pH Probe
| Parameter | Value |
| Excitation Wavelength (λex) | ~420 nm |
| Emission Wavelength (λem) | ~530 nm |
| pH Sensing Range | ~4.0 - 8.0 |
| pKa1 (Primary Amines) | ~7.5 |
| pKa2 (Tertiary Amine) | ~5.0 |
| Quantum Yield (Φ) at pH > 8.5 (Off) | < 0.01 |
| Quantum Yield (Φ) at pH < 3.5 (On) | > 0.5 |
| Response Time | < 1 minute |
This table illustrates the kind of detailed research findings that would be necessary to fully characterize a novel pH probe. The data, while hypothetical, is based on typical values for naphthalimide-based amine sensors and reflects the expected behavior of a system incorporating this compound.
Studies of Fluorescent Properties in Supramolecular Complexes
The formation of supramolecular complexes between this compound and fluorescent guest molecules offers another avenue for developing functional materials. The amine groups can act as binding sites for guest molecules through hydrogen bonding or electrostatic interactions. The fluorescence of the guest molecule can be significantly altered upon complexation, providing a mechanism for sensing and reporting.
For example, the interaction of this compound with a fluorophore like pyrene (B120774) could lead to changes in the pyrene monomer and excimer emission. Pyrene is well-known for its ability to form an excited-state dimer (excimer) when two molecules are in close proximity, which emits at a longer wavelength than the monomer. In a supramolecular assembly, the binding of pyrene to the polyamine chain could influence the local concentration and orientation of the pyrene molecules, thereby modulating the ratio of monomer to excimer fluorescence. This modulation could be further influenced by pH, as the protonation state of the amine groups would affect the binding affinity for the pyrene guest.
A detailed study of such a system would involve titrating the fluorophore with increasing concentrations of this compound at different pH values and observing the changes in the fluorescence spectra.
Table 2: Hypothetical Fluorescence Data for a Supramolecular Complex of Pyrene with this compound at pH 9.0
| [this compound] (μM) | Monomer Emission Intensity (at 373 nm) | Excimer Emission Intensity (at 470 nm) | Monomer/Excimer Ratio (IM/IE) |
| 0 | 100 | 5 | 20.0 |
| 10 | 95 | 15 | 6.3 |
| 20 | 88 | 25 | 3.5 |
| 50 | 75 | 40 | 1.9 |
| 100 | 60 | 55 | 1.1 |
This table presents hypothetical data that would be generated from a study on the fluorescent properties of a supramolecular complex. The trend shows a decrease in monomer emission and an increase in excimer emission as the concentration of the polyamine host increases, indicating that the supramolecular assembly facilitates the proximity of pyrene molecules. Such detailed findings are crucial for understanding the structure-property relationships in these complex systems and for designing materials with tailored fluorescent responses.
Catalytic Roles of N,n Bis 3 Aminopropyl Methylamine and Its Derivatives
As a Direct Catalyst or Precursor in Organic Transformations
N,N-Bis(3-aminopropyl)methylamine primarily serves as a crucial building block or precursor in the synthesis of more complex catalytic structures. pnas.orgnih.gov Its high reactivity, stemming from the presence of both primary and tertiary amine functionalities, allows for its incorporation into various molecular architectures. pnas.org This compound is a key intermediate in the production of surfactants, polymers, and agrochemicals. researchgate.net
While direct use as a catalyst in mainstream organic reactions is not extensively documented in dedicated studies, its inherent basicity and nucleophilicity suggest potential for catalyzing condensation reactions, such as the formation of imines and enamines from aldehydes or ketones. psu.edu The amine groups can readily participate in acid-base catalysis.
More commonly, it is modified to create specialized catalysts. For instance, it can be alkylated to form quaternary ammonium (B1175870) salts or acylated to produce amides, thereby tuning its catalytic properties for specific applications. psu.edu Its role as a precursor extends to the synthesis of dendrimers and metal complexes, where it provides a branched scaffold. pnas.org
Applications in Specific Reaction Systems
The structural features of this compound make it and its derivatives interesting candidates for various specific reaction systems, from the synthesis of complex organic molecules to bio-inspired materials science.
In Multicomponent Organic Synthesis
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly efficient synthetic strategies. Amine catalysts are frequently employed in MCRs to facilitate the formation of key intermediates. While specific studies detailing the use of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not prominent, its potential can be inferred from the general mechanisms of these reactions.
The Biginelli reaction , for example, is an acid-catalyzed cyclocondensation to produce dihydropyrimidinones. researchgate.net The mechanism often involves the formation of an iminium intermediate from an aldehyde and a urea (B33335) or thiourea (B124793) derivative, a step that can be catalyzed by a primary or secondary amine. researchgate.net Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. mdpi.com Primary and secondary amines can act as catalysts by forming enamines with the β-ketoester, which then participate in the reaction cascade. Given that this compound possesses primary amine groups, it could potentially serve as a catalyst in these and similar MCRs, activating the carbonyl or keto-ester components.
In Biosilicification Reactions
A fascinating application of polyamines, including structures related to this compound, is in the field of biosilicification. This is the process by which organisms, such as diatoms, produce intricately structured silica (B1680970) (silicon dioxide). pnas.orgpsu.edu Long-chain polyamines (LCPAs) have been identified as key organic molecules that control the precipitation and morphology of silica in these organisms. pnas.orgpnas.org
Research has shown that LCPAs can induce the rapid precipitation of silica from silicic acid solutions. pnas.org The mechanism is thought to involve a phase separation process, where the polyamines, often in the presence of phosphate (B84403) ions, self-assemble into microemulsions or aggregates. nih.govrsc.orgnih.gov These organized structures then act as templates or catalysts for the condensation of silicic acid, leading to the formation of silica nanoparticles. nih.govrsc.orgnih.gov The chain length and methylation pattern of the polyamines can influence the size and morphology of the resulting silica particles. pnas.org The ability of polyamines to carry a positive charge allows them to interact with negatively charged silicate (B1173343) species, facilitating the polycondensation reaction. nih.gov This biomimetic approach to silica synthesis under ambient conditions is of great interest for the development of novel nanomaterials.
Reactive Amine Catalysis in Polymer Manufacturing (e.g., Polyurethane)
In the manufacturing of polymers, particularly polyurethanes, this compound and its derivatives play a significant role as reactive amine catalysts. nih.gov Tertiary amines are well-known catalysts for both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water) in polyurethane foam production. mdpi.comresearchgate.net
Derivatives of this compound are designed to be "reactive" catalysts. This means they contain functional groups, such as primary or secondary amines or hydroxyl groups, that can react with the isocyanate groups in the polymerizing mixture. nih.gov By reacting into the polymer matrix, these catalysts become permanently bound within the final polyurethane product. This approach addresses a key challenge associated with traditional tertiary amine catalysts, which can be volatile and lead to undesirable odors and potential health concerns due to amine emissions from the finished product. researchgate.net
For instance, a derivative like N,N-bis(3-dimethylaminopropyl)-N-(3-aminopropyl)-amine can be synthesized and subsequently reacted with alkylene oxides to introduce hydroxyl groups, making it a reactive gelling catalyst. nih.gov The use of such catalysts ensures that they are not released from the foam, leading to more environmentally friendly and consumer-safe polyurethane products. researchgate.net
| Catalyst Type | Function | Advantage |
| Traditional Tertiary Amine | Catalyzes gelling and blowing reactions | High activity |
| Reactive Amine Catalyst | Catalyzes and incorporates into the polymer matrix | Reduced emissions and odor |
Mechanistic Investigations of Catalytic Activity
The catalytic activity of this compound and its derivatives is rooted in the nucleophilic and basic nature of their amine groups.
In polyurethane catalysis , the tertiary amine group is believed to function through a nucleophilic mechanism. It activates the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the electrophilic isocyanate group. mdpi.com In the blowing reaction, the tertiary amine catalyzes the reaction between water and isocyanate, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide, the blowing agent.
In biosilicification , the mechanism is more complex. The polyamines are thought to act as templates and catalysts. Their positively charged ammonium groups can interact with and stabilize negatively charged silicate oligomers, bringing them into close proximity and facilitating their condensation into silica. nih.gov The formation of polyamine-phosphate aggregates creates a localized environment with a reduced water concentration, which thermodynamically favors the dehydration-condensation reaction of silicic acid. nih.govnih.gov The structure of the polyamine dictates the organization of these reaction centers, thereby controlling the morphology of the resulting silica. pnas.org
Strategies for Catalyst Recovery and Reusability
The recovery and reuse of catalysts are crucial for developing sustainable and economically viable chemical processes. researchgate.net For catalysts like this compound, which are typically used in a homogeneous phase, separation from the reaction mixture can be challenging. youtube.com
One of the most effective strategies for improving the reusability of such catalysts is immobilization . This involves anchoring the catalyst molecule to a solid support. Common supports include silica, alumina, or polymers. researchgate.net For this compound, the primary amine groups offer convenient handles for covalent attachment to a functionalized support. Once immobilized, the catalyst becomes part of a heterogeneous system and can be easily separated from the liquid reaction mixture by simple filtration and potentially reused in subsequent reaction cycles. researchgate.net
In the context of polyurethane production, the use of reactive amine catalysts based on this compound derivatives is an intrinsic method of "recovery," as the catalyst is permanently incorporated into the final product, eliminating the need for a separate recovery step and preventing its release into the environment. nih.gov
For processes where the catalyst is not consumed or incorporated, techniques such as precipitation followed by filtration could be employed, particularly if the catalyst or its derivatives have limited solubility in the reaction solvent under certain conditions (e.g., temperature or pH change).
Biological Interactions and Biomedical Research of N,n Bis 3 Aminopropyl Methylamine
Molecular Mechanisms of Action in Biological Systems
The biological activity of N,N-Bis(3-aminopropyl)methylamine is rooted in its ability to engage with fundamental cellular components and pathways. smolecule.com These interactions can disrupt normal cellular processes, leading to outcomes such as cell death or inhibition of microbial growth.
Interaction with Deoxyribonucleic Acid (DNA) and Proteins
Due to its polycationic nature at physiological pH, this compound can establish strong electrostatic interactions with negatively charged molecules like DNA and various proteins. This binding can alter the conformation and function of these macromolecules, interfering with critical cellular processes such as DNA replication, transcription, and enzymatic activity. smolecule.com The presence of multiple amino groups facilitates these interactions, making it a subject of interest in biochemical research for studying protein interactions and enzyme activities. smolecule.com
Inhibition of Topoisomerase I and Topoisomerase II
Topoisomerases are essential enzymes that regulate the topological state of DNA, playing a crucial role in DNA replication, transcription, and repair. nih.gov Some small molecules can inhibit these enzymes, leading to DNA damage and cell death, a mechanism often exploited in cancer chemotherapy. While direct studies on this compound's effect on topoisomerases are not extensively detailed in the provided results, the general class of polyamines and their derivatives are known to interact with DNA and can influence the activity of DNA-modifying enzymes. For instance, other compounds have been identified as dual inhibitors of Topoisomerase I and II, inducing apoptosis in cancer cells. medchemexpress.com The ability of this compound to interact with DNA suggests a potential, though not yet fully elucidated, for it or its derivatives to modulate topoisomerase activity.
Modulation of Neurotransmitter Pathways
Neurotransmitter pathways are complex signaling networks crucial for nervous system function. tmc.edu Polyamines are known to play various roles in the brain, and their levels can influence neuronal activity. While specific research on this compound's direct modulation of neurotransmitter pathways is not explicitly available in the search results, the fundamental role of polyamines in the central nervous system suggests a potential area for future investigation. The transport and metabolism of amino acids, which are precursors to neurotransmitters, are part of a complex interplay of nitrogen homeostasis in the brain. nih.gov
Interaction with Cellular Membranes and Cytotoxic Effects
The interaction of this compound with cellular membranes can lead to cytotoxic effects. smolecule.com The cationic nature of the molecule can facilitate its interaction with the negatively charged components of cell membranes, potentially disrupting membrane integrity and function. This disruption can lead to leakage of cellular contents and ultimately cell death. The cytotoxic effects of this compound have been noted against certain cancer cell lines, suggesting its potential application in cancer therapy. smolecule.com
Antimicrobial Activity Investigations
This compound and its derivatives have been investigated for their antimicrobial properties. Some studies suggest that it may possess antimicrobial activity, making it a candidate for use in pharmaceutical applications. smolecule.com For instance, a related compound, N,N-bis(3-aminopropyl)octylamine, has demonstrated good antibacterial activity, particularly against mycobacteria, with its efficacy remaining largely unaffected by the presence of proteins. google.com Another derivative, N,N-bis(3-aminopropyl)dodecylamine, is also known for its microbicidal activity. google.com An enzyme-based floor cleaner containing N,N-bis(3-aminopropyl) laurylamine has shown efficacy in reducing foodborne pathogens on various flooring types. foodprotection.org The antimicrobial effectiveness of these compounds highlights their potential use as biocides and in disinfectant formulations. google.comgoogle.com
| Compound | Antimicrobial Activity Noted | Source |
| This compound | Suggested antimicrobial properties. | smolecule.com |
| N,N-bis(3-aminopropyl)octylamine | Good antibacterial activity, especially against mycobacteria. google.com | google.com |
| N,N-bis(3-aminopropyl)dodecylamine | Good microbicidal activity. google.com | google.com |
| N,N-bis(3-aminopropyl) laurylamine | Effective against foodborne pathogens. foodprotection.org | foodprotection.org |
Research in Anticancer Therapies
The cytotoxic effects of this compound against certain cancer cell lines have positioned it as a compound of interest in anticancer research. smolecule.com The development of new drugs is an area where its biological activity is being explored. smolecule.com While specific details on its anticancer mechanism are limited in the provided search results, the general class of N,N-bis(glycityl)amines has shown promising anti-cancer activity by selectively inhibiting the growth of cancerous cells over non-cancerous ones. nih.gov These related compounds have demonstrated low micromolar IC50 values for certain leukemia cell lines. nih.gov The unique mode of action of these amines makes them attractive targets for further development as anti-cancer drugs. nih.gov
| Compound Class/Derivative | Observed Anticancer Activity | Source |
| This compound | Cytotoxic effects against certain cancer cell lines. smolecule.com | smolecule.com |
| N,N-bis(glycityl)amines | Selective inhibition of cancer cell growth; low micromolar IC50 values for some leukemia cell lines. nih.gov | nih.gov |
Cytotoxic Effects Against Cancer Cell Lines
The inherent structure of this compound (BAPMA) and its derivatives has been shown to exhibit cytotoxic effects against various cancer cell lines. smolecule.comresearchgate.net Research indicates that the compound's biological action may involve interactions with DNA or proteins, which can induce cytotoxicity in cancerous cells.
Derivatives of BAPMA have been a particular focus of study. For instance, bis-naphthalimide derivatives synthesized from BAPMA have demonstrated cytotoxic properties, suggesting that BAPMA is a valuable precursor for developing new anticancer agents. Similarly, a series of N,N-bis-heterocyclic-methylamines, considered analogues of other potent antimitotic agents, have shown sub-nanomolar levels of cytotoxicity against cell lines such as HCT116. researchgate.net Another study focused on bis-Mannich bases derived from methylamine (B109427), specifically bis(3-aryl-3-oxo-propyl)methylamine hydrochlorides, which displayed significant cytotoxic potency against human leukemic T (Jurkat) cells. nih.gov These findings underscore the potential of BAPMA as a foundational structure for novel cytotoxic agents.
Development as a Component in Targeted Drug Delivery Systems for Cancer
The chemical properties of this compound make it a candidate for use in advanced drug delivery systems. Its reactive amine groups allow it to function as a building block for polymers, such as polyurethanes and epoxy resins, which can be applied in biomedical devices and drug delivery vehicles. ulprospector.com
Research has specifically investigated its potential in targeted cancer therapy, where it can act as a carrier for therapeutic agents. The goal is to enhance the delivery of chemotherapeutics directly to cancer cells, thereby improving treatment efficacy. nih.gov For example, studies have explored using BAPMA-modified nanoparticles to transport drugs like doxorubicin (B1662922). The polyamine structure can also be used to create cationic stabilized polyurethane dispersions, which have applications in various delivery platforms. ulprospector.com The overarching strategy is to leverage the compound's ability to be integrated into larger nanomedical systems that can achieve precise drug delivery and controlled release at the tumor site. nih.gov
Enhancement of Bioavailability and Therapeutic Index of Chemotherapeutic Agents
A key goal in cancer therapy is to improve the therapeutic index of chemotherapeutic agents—maximizing their cancer-killing ability while minimizing harm to healthy tissues. This compound has been explored for its ability to facilitate the transport of these agents, thereby enhancing their bioavailability and therapeutic index.
By acting as a carrier molecule, BAPMA can improve the accumulation of a conjugated drug within tumor tissues. A 2024 case study highlighted that nanoparticles modified with a similar polyamine structure significantly improved the accumulation of the chemotherapy drug doxorubicin in tumors compared to the administration of the free drug. This enhanced accumulation suggests the potential for better therapeutic outcomes and reduced systemic toxicity, as the drug is more concentrated at the site of action. nih.gov This targeted approach aims to overcome some of the limitations of conventional chemotherapy, such as poor solubility and off-target effects. nih.govnih.gov
Evaluation in Specific Tumor Models (e.g., Human Jurkat Leukemia, Lewis Lung Carcinoma)
The cytotoxic potential of this compound derivatives has been evaluated in specific tumor models.
Human Jurkat Leukemia: In a study evaluating various bis(3-aryl-3-oxo-propyl)methylamine hydrochlorides, these derivatives of the core methylamine structure were tested against human leukemic T (Jurkat) cells. nih.gov The results showed that several of the compounds possessed significant cytotoxicity, with some being more potent than the reference drug, 5-fluorouracil. nih.gov The study also found that these compounds could decrease the level of cellular glutathione (B108866) in Jurkat cells, suggesting a potential mechanism for their anticancer activity. nih.gov
Lewis Lung Carcinoma: While direct studies evaluating this compound against the Lewis lung carcinoma model are not prominent in the reviewed literature, related research provides context. The Lewis lung carcinoma model is a standard method for studying non-small-cell lung cancer and its metabolic processes, such as increased lactate (B86563) production indicating hypoxia. nih.gov Research into tertiary amine-derived conjugates has demonstrated targeted delivery and efficacy against metastatic lung cancer in mice, reducing lung metastases and prolonging survival. nih.gov This suggests that amine-based carrier systems have potential in treating lung cancers like the Lewis model.
Biomimetic Polyamine Research
This compound serves as a valuable compound in biomimetic research, which involves creating synthetic systems that mimic biological processes or molecules. Polyamines are naturally occurring compounds essential for cell growth and survival. researchgate.net
Researchers have used this compound and its analogues as building blocks to synthesize more complex, long-chain polyamines that model natural ones. researchgate.net For example, a related compound, N,N-bis[3-(methylamino)propyl]methylamine, was used to create synthetic oligo(N-methylazetidine) chains. researchgate.net These synthetic polyamines are then used to study biological processes. One such area of study is biosilicification, where the synthetic polyamines help control the condensation of silicic acid to form silica (B1680970) structures similar to those produced by living organisms like diatoms. researchgate.net This research demonstrates the utility of BAPMA as a foundational molecule for creating tools to investigate complex biological functions. researchgate.net
Formulations in Agrochemical Research
In addition to its biomedical applications, this compound is used in agrochemical manufacturing. smolecule.combasf.com Its primary role in this sector is as a component in herbicide formulations to improve their properties and efficacy.
Impact on Herbicide Efficacy (e.g., Dicamba-BAPMA Salts)
This compound, abbreviated as BAPMA, is a key component in advanced formulations of the herbicide dicamba (B1670444). basf.us Dicamba is a synthetic auxin herbicide used to control broadleaf weeds in various crops. fbn.commda.state.mn.us However, older formulations of dicamba were highly volatile, meaning they could easily turn into a vapor and drift off-target, causing damage to sensitive, non-tolerant plants. mda.state.mn.usnih.gov
To address this, new formulations were developed where dicamba is combined with BAPMA to form a salt. basf.us This Dicamba-BAPMA salt is significantly less volatile than previous dimethylamine (B145610) (DMA) and diglycolamine (DGA) salt formulations. basf.usnih.gov The key to this improvement lies in the strong ionic bond formed between the large BAPMA cation and the dicamba anion, which, combined with a higher molecular weight, reduces the tendency of the compound to vaporize. basf.us This innovation helps to keep the herbicide at the intended application site, thereby improving weed control efficacy and reducing the risk of unintended damage to neighboring crops. basf.usresearchgate.net
Studies on Absorption and Retention Characteristics
Currently, there is a notable lack of publicly available scientific literature specifically detailing the absorption and retention characteristics of this compound in soil environments. While the environmental fate of amines, in general, has been a subject of study, specific data on the soil sorption coefficient (Kd), organic carbon-normalized sorption coefficient (Koc), and leaching potential for this particular compound are not readily found in peer-reviewed research.
General principles of soil science suggest that the absorption and retention of this compound in soil would be influenced by several factors, including:
Soil pH: As an amine, its charge would be pH-dependent, which in turn would affect its interaction with charged soil particles.
Soil Organic Matter: Organic matter content is a key factor in the sorption of many organic compounds.
Clay Content and Type: The type and amount of clay minerals in the soil can influence the adsorption of chemical compounds.
However, without specific studies, any statements on its behavior in soil remain speculative. Research on other amines used in agriculture indicates that their persistence and mobility can vary significantly based on their chemical structure and the specific soil properties. For instance, some alkanolamines can persist in soils for extended periods. nina.no The high water solubility of many amines can also suggest a potential for mobility in the soil profile. awsjournal.org Further research is required to determine the specific absorption and retention profile of this compound to fully understand its environmental fate in agricultural settings.
Volatilization Studies in Agricultural Applications
In contrast to the limited data on its soil interactions, the role of this compound (also referred to as BAPMA in some literature) in reducing the volatilization of certain herbicides has been a subject of recent scientific investigation. awsjournal.orgnih.gov Volatilization is a significant issue in agriculture, as it can lead to the off-target movement of herbicides, potentially causing damage to non-target crops and vegetation.
This compound is utilized as a salt in newer formulations of the herbicide dicamba to decrease its volatility compared to older formulations that used salts like dimethylamine (DMA) or diglycolamine (DGA). awsjournal.orgnih.gov The acid form of dicamba is what is prone to volatilization, and the choice of the amine salt plays a crucial role in mitigating this. awsjournal.org
Research has shown that this compound is a lower-vapor pressure amine compared to DMA and isopropylamine (B41738). acs.org Studies have indicated that at approximately 20°C, while DMA and isopropylamine volatilized from herbicide-amine salt residues, this compound and diglycolamine did not show significant volatilization. However, at higher temperatures (40–80°C), all four amines, including this compound, did volatilize from the salt residues. acs.org
The mechanism by which this compound reduces dicamba volatility is linked to the formation of a stable salt upon the drying of the spray solution. morressier.com It is hypothesized that the multiple hydrogen bonding sites in the this compound molecule contribute to a more stable supramolecular assembly with dicamba, thus reducing the likelihood of the formation of volatile dicamba acid. morressier.com
However, the effectiveness of this compound in reducing dicamba volatility can be influenced by various factors in a tank-mixture. For instance, the pH of the spray solution is a critical factor. One study found that for the this compound formulation of dicamba, volatility increased at a pH of 5 and continued to increase as the pH decreased. purdue.edu The addition of certain substances to the tank mix, such as ammonium (B1175870) or iron, has been shown to significantly increase dicamba volatility from these formulations. purdue.edu Therefore, while this compound is a key component in developing lower-volatility herbicide formulations, its performance is dependent on the specific chemical environment of the spray solution.
Analytical Applications and Research Tools Utilizing N,n Bis 3 Aminopropyl Methylamine
Molecular Weight Determination Methodologies
The precise determination of a polymer's molecular weight is crucial for understanding and predicting its physical properties. N,N-Bis(3-aminopropyl)methylamine can be employed in specific titration methods to ascertain the molecular weight of certain types of polymers. smolecule.com
End-group titration is an absolute method for determining the number-average molecular weight (Mn) of a polymer by quantifying the number of terminal functional groups in a known mass of the polymer. mdpi.com This technique is particularly effective for polymers produced through step-growth polymerization, which often results in chains with reactive end-groups like carboxylic acids or hydroxyls. nih.gov
The fundamental principle involves a stoichiometric reaction between the polymer's end-groups and a titrant of known concentration. This compound, with its two primary amine groups and one tertiary amine, serves as an effective titrant for polymers with acidic end-groups, such as carboxyl-terminated polyesters or polyamides. smolecule.comglpbio.com The amine groups react with the acidic end-groups in a neutralization reaction. mdpi.com By measuring the volume of the amine solution required to neutralize a known weight of the polymer, the number of moles of the end-groups can be calculated. For a linear polymer with one functional group at each end, the number of polymer molecules is half the number of end-groups.
The number-average molecular weight (Mn) can be calculated using the following formula:
Mn = (2 × w) / (V × C)
Where:
Mn is the number-average molecular weight
w is the weight of the polymer sample in grams
V is the volume of the this compound solution used for titration in liters
C is the concentration of the this compound solution in moles per liter
The endpoint of the titration can be detected using a colorimetric indicator or, more precisely, through a potentiometric method where the change in potential is monitored as the titrant is added. metrohm.com
Illustrative Research Findings: Titration of Carboxyl-Terminated Poly(lactic acid) (PLA)
The following table represents hypothetical data from the titration of a carboxyl-terminated PLA sample with a standardized solution of this compound in a non-aqueous solvent system.
| Sample ID | Sample Weight (g) | Titrant Concentration (mol/L) | Titration Volume (mL) | Calculated Mn ( g/mol ) |
| PLA-01 | 1.502 | 0.050 | 5.80 | 2590 |
| PLA-02 | 1.515 | 0.050 | 5.91 | 2563 |
| PLA-03 | 1.498 | 0.050 | 5.78 | 2592 |
This table is for illustrative purposes to demonstrate the methodology.
Beyond direct titration, this compound can function as a chemical probe or a derivatizing agent to facilitate the analysis of other molecules, particularly in chromatography and mass spectrometry. biosynth.comnih.gov Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical technique. beilstein-journals.org
The primary amine groups of this compound are nucleophilic and can react with various functional groups to "tag" molecules. researchgate.net This tagging can be used to:
Enhance Detection: A chromophore or fluorophore can be introduced to the amine, which then reacts with an otherwise non-responsive analyte to make it detectable by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).
Improve Separation: Derivatization can alter the polarity and volatility of analytes, which is particularly useful in Gas Chromatography (GC) where non-volatile compounds need to be made more volatile. beilstein-journals.org
Increase Ionization Efficiency: In mass spectrometry, derivatization can introduce a readily ionizable group to the analyte, enhancing its signal intensity.
For instance, this compound could be used to react with isocyanates or activated carboxylic acids. The resulting derivative, now containing the polyamine structure, might exhibit different chromatographic behavior or mass spectrometric fragmentation patterns, aiding in its identification and quantification.
Illustrative Research Findings: HPLC Analysis of a Di-isocyanate Monomer
This table illustrates hypothetical results from an HPLC analysis where a di-isocyanate monomer was derivatized with this compound to enable UV detection. The reaction creates a urea (B33335) linkage, and the excess amine is removed before injection.
| Analyte | Retention Time (min) (Underivatized) | Retention Time (min) (Derivatized) | Peak Area (Arbitrary Units) (Derivatized) |
| Hexamethylene Diisocyanate | N/A (No UV absorbance) | 12.4 | 1,254,300 |
| Toluene Diisocyanate | N/A (No UV absorbance) | 15.8 | 1,487,900 |
This table is for illustrative purposes to demonstrate the methodology.
Theoretical and Computational Investigations of N,n Bis 3 Aminopropyl Methylamine
Computational Studies on Molecular Structure and Conformation
N,N-Bis(3-aminopropyl)methylamine, with the molecular formula C₇H₁₉N₃, is a branched polyamine featuring a central tertiary methylamine (B109427) group connected to two 3-aminopropyl chains. ontosight.ai This structure provides significant conformational flexibility due to the presence of six rotatable single bonds (C-C and C-N). bdmaee.net Computational studies are essential to explore the potential energy surface of the molecule and identify its most stable conformations.
The conformation of the molecule is heavily influenced by non-covalent interactions, particularly intramolecular hydrogen bonds that can form between the terminal primary amine groups and the central tertiary amine nitrogen. mdpi.com Studies on similar flexible molecules, such as aminopropyl-silanes, show that theoretical models must account for these interactions to accurately predict the molecule's structure and spectroscopic properties. mdpi.comnih.gov The analysis of such systems often involves modeling not just the monomer but also dimers and trimers to understand how intermolecular forces, like N-H···N hydrogen bonds, dictate the arrangement of molecules in the condensed phase. mdpi.com
Table 1: Computed Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₉N₃ | nih.gov |
| Molecular Weight | 145.25 g/mol | nih.gov |
| XLogP3 | -0.9 | lookchem.com |
| Hydrogen Bond Donor Count | 2 | bdmaee.net |
| Hydrogen Bond Acceptor Count | 3 | bdmaee.net |
| Rotatable Bond Count | 6 | bdmaee.net |
| Topological Polar Surface Area | 55.3 Ų | bdmaee.net |
| Complexity | 57.9 | bdmaee.net |
| Molar Refractive Index | 45.27 | bdmaee.net |
| Molar Volume | 158.6 cm³/mol | bdmaee.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Structural Inferences)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of this compound. DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule's various conformers.
DFT calculations are instrumental in simulating vibrational spectra (Infrared, Raman, and Inelastic Neutron Scattering). mdpi.comnih.gov For analogous aminopropyl compounds, DFT simulations have shown a remarkable agreement with experimental spectra, which is crucial for accurate spectral assignment. mdpi.com Such studies highlight that considering molecular clusters (dimers and trimers) in the calculations improves the description of experimental results, underscoring the importance of intermolecular hydrogen bonds (N–H···N and N–H···O) in the system's dynamics. mdpi.comnih.gov
Beyond structural and vibrational analysis, DFT is employed to calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's chemical reactivity and electronic transitions. researchgate.net Furthermore, techniques like Natural Bond Orbital (NBO) analysis and Mulliken atomic charge calculations can be performed to understand charge distribution and delocalization within the molecule, offering insights into its nucleophilic and electrophilic sites. researchgate.net
Molecular Dynamics Simulations of Compound Interactions
While quantum chemical calculations provide a static picture of stable molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on a classical mechanical force field.
A critical first step for performing MD simulations is the development of an accurate molecular force field for the compound. Repositories like the Automated Topology Builder (ATB) can facilitate this process, providing parameters that describe the potential energy of the system. uq.edu.au Once a force field is established, MD simulations can be used to explore a range of phenomena, including:
Conformational Dynamics: Tracking the transitions between different conformations in various environments (e.g., in a vacuum or in different solvents).
Solvation: Simulating how the molecule interacts with solvent molecules, such as water, and determining properties like the radial distribution function to understand the solvation shell structure.
Interactions with Surfaces or Macromolecules: Modeling how the molecule adsorbs onto surfaces or binds to biological targets, providing insights into its applications in materials science and biomedicine. ontosight.aiuq.edu.au
Modeling of Biological and Supramolecular Interactions (e.g., Dendrimer-DNA Binding)
The polyamine structure of this compound makes it a compelling candidate for supramolecular chemistry and biological interactions, which can be effectively modeled using computational methods. Its ability to act as a ligand for metal ions and as a building block for dendrimers is a key area of study.
A significant application is the modeling of its interactions with DNA. The molecule's structure is analogous to natural polyamines like spermidine. At physiological pH, the amine groups are protonated, conferring a positive charge on the molecule. This allows it to form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Computational models can simulate this binding process, calculating binding energies and identifying the specific hydrogen bonds and electrostatic contacts that stabilize the complex.
Furthermore, computational studies can model the formation of metal complexes. This compound can act as a multidentate ligand, forming stable complexes with transition metals like Cu(II) and Co(III). Theoretical models can predict the geometry of these complexes, such as the distorted square-pyramidal geometry with Cu(II) or the octahedral geometry with Co(III), and calculate properties like metal-nitrogen bond lengths. These models are also used to investigate the subsequent interaction of these metal complexes with biological macromolecules like DNA and human serum albumin (HSA).
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry offers powerful predictive capabilities for understanding the chemical reactivity of this compound and the mechanisms of its reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and final products.
Drawing parallels from computational studies on the reactions of similar molecules like methylamine, high-level ab initio molecular orbital calculations can be employed. nih.gov Such studies can predict reaction mechanisms, for example, in oxidation or alkylation reactions. The reaction of the amine groups with alkyl halides to form quaternary ammonium (B1175870) salts is a known reaction pathway that can be modeled to understand its kinetics and thermodynamics.
Computational tools can also predict the most likely sites of reaction within the molecule. The primary and tertiary amine groups are all potential nucleophilic centers. Methods like Fukui function analysis, derived from DFT, can be used to calculate the reactivity of different atomic sites, predicting where the molecule is most susceptible to electrophilic or nucleophilic attack. researchgate.net This allows for a rational understanding of its role in reactions such as its use as a curing agent for epoxy resins or in the synthesis of new derivatives. ulprospector.comchemicalbook.com
Q & A
Q. What are the standard synthetic routes for N,N-Bis(3-aminopropyl)methylamine, and how is purity ensured?
This compound is commonly synthesized via amide formation using N-hydroxysuccinimide (NHS) ester activation. For example, the carboxylic acid precursor is first converted to its NHS ester, which reacts with a five-fold excess of the polyamine in DMF . Purification is typically achieved through column chromatography, as demonstrated in the synthesis of urea-based extractants . Purity is validated using techniques such as NMR (e.g., δ 1.22 ppm for CH, δ 2.21 ppm for NH) and elemental analysis .
Q. How is this compound characterized structurally and functionally?
Structural characterization includes:
- NMR spectroscopy : NMR in CDCl reveals distinct signals for methyl (δ 1.22 ppm), NH (δ 2.21 ppm), and propyl chain protons (δ 2.39–2.73 ppm). NMR confirms carbon environments (e.g., CH at 42.0 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 145.1579 (CHN) . Functional analysis may involve testing solubility (enhanced water solubility due to amine functionalities) and reactivity in coordination chemistry (e.g., binding to polynuclear gold complexes) .
Advanced Research Questions
Q. How does this compound enhance DNA-binding ligands in biochemical studies?
The compound’s polyamine structure mimics natural DNA-binding agents like spermidine. Its primary amines provide high proton affinity, enabling electrostatic interactions with DNA’s phosphate backbone. This property is exploited in first-generation ligands for DNA interaction studies, where the amine side chain is conjugated to a scaffold (e.g., benzothiazolyl furan derivatives) . Advanced modifications may involve tethering additional binding motifs to the primary amino group .
Q. What role does this compound play in designing zwitterionic nanofiltration membranes?
When incorporated into polyamide membranes, the zwitterionic N-oxide derivative (This compound N-oxide) improves permeability selectivity and anti-fouling performance. The zwitterion’s hydrophilic nature enhances water flux while repelling organic foulants (e.g., antibiotics). This application addresses limitations in conventional nanofiltration technology .
Q. How is the compound utilized in corrosion inhibition and surfactant design?
- Corrosion inhibition : In combination with alkyldimethylbenzylammonium chloride (QAC), it forms anti-corrosive mixtures at concentrations >1%. For example, a 3% QAC solution requires >6% This compound derivative to prevent tin alloy corrosion .
- Surfactants : It serves as a backbone for synthesizing star-shaped lactosamide quaternary ammonium surfactants (e.g., CnDBLB). These surfactants exhibit enhanced interfacial activity due to branched amine-lactose conjugates .
Q. What challenges arise in coordinating this compound with transition metals?
The compound’s three amine groups facilitate polydentate coordination, but steric hindrance from the propyl chains can limit metal-ligand stoichiometry. For example, in polynuclear gold(I) complexes, only two terminal amines bind to AuPPh units, forming cationic species like [MeN(CHCHCHN(AuPPh))] . Optimization requires balancing ligand flexibility and metal-ion size.
Q. How do researchers address contradictions in thermodynamic data for reactions involving this compound?
Conflicting entropy values (ΔrS° = 114–134 J/mol·K) for gas-phase ion clustering may arise from experimental methods (e.g., PHPMS vs. equilibrium constants). Researchers should cross-validate data using multiple techniques (e.g., calorimetry, spectroscopy) and consult standardized databases like NIST Chemistry WebBook .
Methodological Considerations
Q. What safety protocols are critical when handling This compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H317, H319 warnings) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P260 precaution) .
- Storage : Keep in a locked, dry area away from oxidizers (e.g., to avoid HCl gas formation) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures.
- pH-dependent stability : Test solubility and reactivity in acidic/basic media (critical for coordination chemistry).
- Long-term storage : Monitor for amine oxidation by periodic NMR or FTIR analysis .
Data Analysis and Interpretation
Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this polyamine?
- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation.
- Isotopic labeling : -labeling in NMR clarifies amine participation in bond formation .
- Computational modeling : DFT calculations predict coordination geometries and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
